SALBOSTATIN
描述
属性
CAS 编号 |
128826-89-1 |
|---|---|
分子式 |
C13H23NO8 |
分子量 |
321.324 |
同义词 |
SALBOSTATIN |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Salbostatin from Streptomyces albus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salbostatin, a potent trehalase inhibitor, represents a significant discovery in the field of glycosidase inhibitors. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from the fermentation broth of Streptomyces albus ATCC 21838. Detailed methodologies for the fermentation process, extraction, and purification are presented, alongside a summary of the compound's biological activity. This document is intended to serve as a foundational resource for researchers engaged in the study of microbial secondary metabolites and the development of novel therapeutics.
Introduction
Trehalose, a non-reducing disaccharide, is an essential carbohydrate for a wide range of organisms, including insects, fungi, and bacteria, where it serves as a primary energy source and a protective agent against environmental stress. The enzymatic hydrolysis of trehalose into two glucose molecules is catalyzed by trehalase. Inhibition of this enzyme presents a promising strategy for the development of novel insecticides and fungicides. This compound, a pseudodisaccharide produced by Streptomyces albus, has been identified as a potent inhibitor of trehalase. This guide details the seminal work on its discovery and isolation.
Discovery of this compound
The discovery of this compound originated from screening programs aimed at identifying novel glycosidase inhibitors from microbial sources. Streptomyces albus strain ATCC 21838 was identified as a producer of a compound with significant trehalase inhibitory activity.
Producing Microorganism
-
Organism: Streptomyces albus
-
Strain: ATCC 21838 (or its mutants and variants)
Fermentation for this compound Production
The production of this compound is achieved through submerged aerobic fermentation of Streptomyces albus ATCC 21838. The following parameters have been outlined for successful cultivation and metabolite production.
Fermentation Medium
While the exact composition of the optimal fermentation medium is proprietary, it generally consists of a carbon source, a nitrogen source, and customary inorganic salts. A typical medium for the cultivation of Streptomyces species for secondary metabolite production is provided as a reference.
Table 1: Example Fermentation Medium for Streptomyces albus
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Soybean Meal | 40.0 |
| Yeast Extract | 5.0 |
| K₂HPO₄ | 0.5 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 4.0 |
| pH | 6.5 - 7.5 |
Fermentation Conditions
Optimal production of this compound is achieved under controlled fermentation conditions.
Table 2: Fermentation Parameters for this compound Production
| Parameter | Value | Reference |
| Culture Type | Submerged, Aerobic | |
| Temperature | 28 - 30 °C | |
| pH Range | 6.5 - 7.5 | |
| Fermentation Time | 10 - 12 days for maximum yield | |
| Yield | 0.5 - 5.0 mg/L |
Isolation and Purification of this compound
This compound is found in both the mycelium and the culture filtrate, with the majority being present in the filtrate. The purification process involves a series of extraction and chromatographic steps.
Experimental Workflow for this compound Isolation
Detailed Experimental Protocols
Protocol 1: Extraction of this compound from Culture Broth
-
Filtration: The fermentation broth (e.g., 2000 L) is filtered using a filter press to remove the mycelial biomass.
-
Solvent Extraction: The clear culture filtrate is extracted twice with an equal volume of n-butanol.
-
Concentration: The aqueous phase, now defatted, is concentrated under vacuum to a smaller volume (e.g., from 2000 L to 150 L).
Protocol 2: Chromatographic Purification of this compound
Note: The following is a generalized protocol based on standard methods for purifying similar microbial metabolites, as specific details for this compound are not fully disclosed in the initial findings.
-
Ion-Exchange Chromatography:
-
The concentrated aqueous extract is applied to a cation-exchange resin column (e.g., Dowex 50W X2).
-
The column is washed with deionized water.
-
This compound is eluted with a linear gradient of a volatile buffer, such as ammonium formate or with a dilute base like ammonium hydroxide.
-
Fractions are collected and assayed for trehalase inhibitory activity.
-
-
Adsorption Chromatography:
-
Active fractions from the ion-exchange step are pooled, lyophilized, and redissolved in a minimal volume of a suitable solvent mixture (e.g., chloroform-methanol-water).
-
The sample is applied to a silica gel column.
-
Elution is performed with a stepwise or linear gradient of increasing polarity (e.g., increasing the methanol concentration in a chloroform-methanol mixture).
-
Fractions are again collected and tested for activity.
-
-
Gel Filtration Chromatography:
-
The partially purified this compound is further purified by size-exclusion chromatography using a resin such as Sephadex G-25.
-
Elution is carried out with an appropriate buffer (e.g., deionized water or a volatile buffer).
-
Fractions containing this compound are pooled and lyophilized.
-
-
Crystallization:
-
The purified this compound can be crystallized from a suitable solvent system, such as an alcohol-water mixture, to yield the final, pure product.
-
Structure Elucidation
The structure of this compound was determined to be a pseudodisaccharide. Its detailed structural characterization would typically involve a combination of spectroscopic techniques.
Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity and stereochemistry of the molecule.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of trehalase. The inhibition of this enzyme disrupts the primary energy metabolism in susceptible organisms.
Trehalase Inhibition
The inhibitory activity of this compound against trehalase can be quantified by determining its half-maximal inhibitory concentration (IC₅₀).
Protocol 3: Trehalase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of trehalase from a relevant source (e.g., insect or fungal) in a suitable buffer (e.g., phosphate buffer, pH 6.5). Prepare a solution of the substrate, trehalose, in the same buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound.
-
Assay:
-
Pre-incubate the trehalase enzyme with the various concentrations of this compound for a defined period.
-
Initiate the enzymatic reaction by adding the trehalose substrate.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C).
-
Stop the reaction after a specific time.
-
-
Glucose Quantification: The amount of glucose produced is quantified using a suitable method, such as a coupled enzymatic assay with glucose oxidase and peroxidase, leading to a colorimetric readout.
-
IC₅₀ Calculation: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway Disruption
By inhibiting trehalase, this compound disrupts the trehalose metabolic pathway, which has significant downstream consequences, particularly in insects.
Salbostatin's Mechanism of Action on Trehalase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of salbostatin, a potent inhibitor of the trehalase enzyme. This compound, a pseudodisaccharide, acts as a competitive inhibitor, effectively blocking the hydrolysis of trehalose into glucose. This document consolidates available kinetic data, outlines detailed experimental protocols for studying trehalase inhibition, and visualizes the inhibitory mechanism and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study of trehalase and the development of novel therapeutics targeting this enzyme.
Introduction to Trehalase and its Inhibition
Trehalase (α,α-trehalose glucohydrolase, EC 3.2.1.28) is a glycoside hydrolase enzyme that catalyzes the hydrolysis of trehalose, a non-reducing disaccharide, into two molecules of glucose. Trehalose serves as a vital energy source and stress protectant in a wide range of organisms, including bacteria, fungi, insects, and plants. In these organisms, the enzymatic activity of trehalase is crucial for energy metabolism, flight, chitin synthesis, and recovery from environmental stress. The absence of trehalose and trehalase in mammals makes this enzyme an attractive target for the development of selective therapeutic agents, such as antifungals and insecticides.
This compound is a naturally occurring pseudodisaccharide that has demonstrated strong inhibitory activity against trehalase. Structurally, it is considered an analogue of validoxylamine A.[1] Understanding the precise mechanism by which this compound inhibits trehalase is fundamental for the rational design of more potent and specific inhibitors.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the trehalase enzyme.[2] This mode of inhibition signifies that this compound directly competes with the natural substrate, trehalose, for binding to the active site of the enzyme. By occupying the active site, this compound prevents the binding and subsequent hydrolysis of trehalose, thereby reducing the overall catalytic activity of the enzyme.
The chemical structure of this compound mimics that of the natural substrate, trehalose. This structural similarity allows it to be recognized by and bind to the active site of the trehalase enzyme. The interaction is primarily governed by the formation of hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues within the active site.[3]
Kinetic Analysis
Kinetic studies are essential for quantifying the potency and elucidating the mechanism of enzyme inhibitors. For this compound, the inhibitor constant (Ki) has been determined, providing a measure of its binding affinity to the trehalase enzyme.
| Inhibitor | Enzyme Source | Inhibition Type | Ki Value |
| This compound | Not Specified | Competitive | 1.8 x 10-7 M |
Table 1: Quantitative data for this compound inhibition of Trehalase.
The low Ki value indicates that this compound is a potent inhibitor of trehalase.
Visualizing the Mechanism and Experimental Workflow
Competitive Inhibition Pathway
The following diagram illustrates the competitive inhibition of trehalase by this compound. In this model, the enzyme can either bind to the substrate (trehalose) to form the enzyme-substrate complex and proceed to product formation, or it can bind to the inhibitor (this compound), forming an inactive enzyme-inhibitor complex.
Experimental Workflow for Trehalase Inhibition Assay
The determination of trehalase inhibition by this compound typically involves a series of steps to measure the enzyme's activity in the presence and absence of the inhibitor. The workflow below outlines a general procedure.
References
Salbostatin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salbostatin, a pseudodisaccharide natural product isolated from Streptomyces albus, is a potent inhibitor of the enzyme trehalase. This document provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its study. The information presented herein is intended to serve as a technical resource for researchers in the fields of natural product chemistry, enzymology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a unique aminocyclitol antibiotic with a distinct chemical architecture that contributes to its biological activity.
Chemical Structure
The systematic IUPAC name for this compound is (1S,2S,3R,6S)-6-[[(3S,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol. Its structure is characterized by a C₇N-aminocyclitol unit, a feature it shares with other bioactive natural products like validamycin and acarbose[1].
Molecular Formula: C₁₃H₂₃NO₈[2]
Molecular Weight: 321.33 g/mol
2D Chemical Structure:
Caption: 2D skeletal structure of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that experimentally determined data for some properties, such as melting point and specific solubility, are not widely reported in the literature.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₃NO₈ | [2] |
| Molecular Weight | 321.33 g/mol | |
| Appearance | Not reported | |
| Melting Point | Not reported | |
| Solubility | Not reported | |
| XLogP3 | -4.2 | |
| Hydrogen Bond Donors | 8 | |
| Hydrogen Bond Acceptors | 9 | |
| Rotatable Bond Count | 4 | |
| CAS Number | 128826-89-1 | [2] |
Spectroscopic Data
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to the numerous stereocenters and overlapping signals of the hydroxyl and methine protons on the two ring systems. Key signals would include those for the anomeric proton, the olefinic proton on the cyclohexene ring, and the various hydroxymethyl and hydroxyl protons.
¹³C-NMR Spectroscopy: The carbon NMR spectrum should display 13 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of the different carbon environments, such as the olefinic carbons, the carbons bonded to hydroxyl groups, and the aminocyclitol carbons.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong, broad absorptions in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. A peak corresponding to the N-H stretch would also be expected in this region. C-O stretching vibrations would likely appear in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the cleavage of the glycosidic-like bond between the two ring systems and the loss of water molecules from the hydroxyl groups.
Biological Activity and Mechanism of Action
This compound's primary biological activity is the potent and specific inhibition of the enzyme trehalase.
Trehalase Inhibition
Trehalase (α,α-trehalose glucohydrolase) is an enzyme that catalyzes the hydrolysis of trehalose into two molecules of glucose. Trehalose is a non-reducing disaccharide that serves as an energy source and a protective agent against various environmental stresses in a wide range of organisms, including bacteria, fungi, and insects. This compound acts as a competitive inhibitor of trehalase, with a reported IC₅₀ value of 8.3 µM against silkworm trehalase[3].
Signaling Pathway of Trehalase Inhibition
The inhibition of trehalase by this compound disrupts the normal metabolic flux of trehalose. In organisms that rely on trehalose for energy, this inhibition can lead to a state of glucose starvation. Furthermore, the accumulation of trehalose can have downstream effects on other metabolic pathways. For example, in some insects, the disruption of trehalose metabolism has been linked to alterations in chitin metabolism[4].
Caption: Simplified pathway of trehalase inhibition by this compound.
Experimental Protocols
This section provides an overview of the methodologies for the isolation, purification, and activity assessment of this compound.
Isolation and Purification of this compound
This compound is a secondary metabolite produced by the bacterium Streptomyces albus. A general workflow for its isolation and purification from a fermentation broth is outlined below.
Caption: General workflow for the isolation and purification of this compound.
Detailed Steps:
-
Fermentation: Streptomyces albus is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Harvesting: The fermentation broth is centrifuged to separate the mycelial biomass from the culture supernatant.
-
Extraction: The supernatant, containing the secreted this compound, is extracted with a water-immiscible organic solvent such as ethyl acetate or n-butanol.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This may include:
-
Column Chromatography: Using stationary phases like silica gel or ion-exchange resins.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.
-
-
Characterization: The purified compound is then characterized using spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.
In Vitro Trehalase Inhibition Assay
The inhibitory activity of this compound against trehalase can be determined by measuring the amount of glucose produced from the enzymatic hydrolysis of trehalose. A common method involves a coupled enzyme assay.
Principle:
-
Trehalase hydrolyzes trehalose to glucose.
-
Hexokinase (HK) phosphorylates glucose to glucose-6-phosphate (G6P).
-
Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, reducing NADP⁺ to NADPH.
-
The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of glucose produced, and thus to the trehalase activity.
Materials:
-
Trehalase enzyme
-
Trehalose solution (substrate)
-
This compound (or other inhibitor) solutions at various concentrations
-
Assay buffer (e.g., sodium acetate buffer, pH 5.2)
-
Coupled enzyme reaction mix containing ATP, NADP⁺, hexokinase, and G6P-dehydrogenase
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, trehalose solution, and the this compound dilutions.
-
Initiate the reaction by adding the trehalase enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Stop the trehalase reaction (e.g., by heat inactivation or addition of a stop solution).
-
Add the coupled enzyme reaction mix to each well.
-
Incubate the plate at room temperature to allow for the conversion of glucose to NADPH.
-
Measure the absorbance at 340 nm.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
An alternative, simpler method involves the use of a blood glucometer to directly measure the glucose produced in the trehalase reaction[5].
Conclusion
This compound remains a molecule of significant interest due to its potent and specific inhibition of trehalase, a key enzyme in many organisms. Its unique chemical structure provides a valuable scaffold for the design of novel therapeutic agents targeting carbohydrate metabolism. The experimental protocols and data presented in this guide offer a foundational resource for researchers seeking to further explore the chemical biology and therapeutic potential of this compound and its analogs. Further research to fully elucidate its physicochemical properties and to develop more efficient synthesis and isolation methods is warranted.
References
- 1. Genetic organization of the putative this compound biosynthetic gene cluster including the 2-epi-5-epi-valiolone synthase gene in Streptomyces albus ATCC 21838 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. musselmanlab.com [musselmanlab.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Kinetics and inhibition of the enzyme trehalase using a blood glucometer - American Chemical Society [acs.digitellinc.com]
Salbostatin: A Technical Guide to a Potent Natural Trehalase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salbostatin, a pseudodisaccharide natural product isolated from Streptomyces albus, has emerged as a significant trehalase inhibitor. Trehalase, the enzyme responsible for the hydrolysis of trehalose into glucose, is a critical component in the metabolism of a wide range of organisms, including insects and fungi. Its absence in mammals makes it an attractive target for the development of novel insecticides and antifungal agents. This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory activity, relevant experimental protocols, and the key signaling pathways affected by its activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new therapeutic and pest control agents.
Introduction
Trehalose, a non-reducing disaccharide, serves as a primary energy source and stress protectant in a variety of organisms. The enzymatic hydrolysis of trehalose into two molecules of glucose is catalyzed by trehalase (α,α-trehalose glucohydrolase). In insects, trehalose is the main hemolymph sugar, providing the necessary energy for flight and other vital activities. In fungi, trehalose plays a crucial role in stress tolerance and spore germination. The inhibition of trehalase can therefore lead to significant disruption of these essential life processes.
This compound, produced by Streptomyces albus, is a potent competitive inhibitor of trehalase. Its structure as a pseudodisaccharide mimics the natural substrate trehalose, allowing it to bind to the active site of the enzyme and block its catalytic activity. This guide will delve into the quantitative aspects of this compound's inhibitory action, provide detailed methodologies for its study, and illustrate the downstream consequences of its enzymatic inhibition.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against trehalase has been evaluated across different species. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of an inhibitor. Below is a summary of the available data on this compound's IC50 values against various trehalases.
| Enzyme Source | Organism | IC50 (µM) | Reference |
| Kidney | Sus scrofa (Pig) | 5.96 | [1] |
| Larvae | Chironomus riparius (Midge) | 2.83 | [1][2][3] |
Experimental Protocols
A thorough investigation of a trehalase inhibitor like this compound involves several key experimental procedures. This section provides detailed protocols for the purification of this compound, the assessment of its trehalase inhibitory activity, and the evaluation of its potential cytotoxicity.
Purification of this compound from Streptomyces albus
The isolation and purification of this compound from the culture broth of Streptomyces albus is a critical first step for its characterization. The following is a general protocol based on methods for isolating secondary metabolites from Streptomyces.
Materials:
-
Streptomyces albus culture
-
Appropriate fermentation medium
-
Ethyl acetate or other suitable organic solvent
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Fermentation: Culture Streptomyces albus in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Extraction: After an appropriate incubation period, separate the mycelium from the culture broth by centrifugation or filtration. Extract the supernatant with an equal volume of ethyl acetate.
-
Concentration: Evaporate the organic solvent from the extract under reduced pressure to obtain a crude extract.
-
Chromatographic Separation:
-
Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of solvents (e.g., chloroform and methanol) to separate the components.
-
Thin Layer Chromatography (TLC): Monitor the fractions from the column chromatography using TLC to identify the fractions containing this compound.
-
-
Purification: Pool the fractions containing this compound and further purify using preparative HPLC to obtain the pure compound.
-
Structural Elucidation: Confirm the identity and purity of this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Trehalase Inhibition Assay
This assay is used to determine the inhibitory effect of this compound on trehalase activity. The principle involves measuring the amount of glucose produced from the enzymatic hydrolysis of trehalose.
Materials:
-
Purified trehalase enzyme (from the target organism)
-
Trehalose solution (substrate)
-
This compound (inhibitor)
-
Assay buffer (e.g., sodium acetate buffer, pH 6.5)
-
Glucose oxidase-peroxidase (GOPOD) reagent or a similar glucose detection kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well microplate, add a fixed amount of trehalase enzyme to wells containing varying concentrations of this compound dissolved in the assay buffer. Include a control well with the enzyme but no inhibitor. Incubate for a specific period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Add a fixed concentration of trehalose solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for a defined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., by boiling or adding a strong acid or base, depending on the glucose detection method).
-
Glucose Quantification: Add the GOPOD reagent to each well. This reagent reacts with the glucose produced to generate a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 510 nm for GOPOD) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (100% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cytotoxicity Assays
It is crucial to assess the potential toxicity of this compound to non-target cells, particularly mammalian cells, for its potential application as a safe insecticide or antifungal agent. The MTT and LDH assays are commonly used for this purpose.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4][5][6][7]
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cytotoxicity.[8][9][10][11][12]
Materials:
-
Mammalian cell line
-
Cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the reaction mixture from the LDH assay kit according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (induced by a lysis agent).
Signaling Pathways and Mechanisms of Action
The inhibition of trehalase by this compound triggers a cascade of downstream effects that disrupt critical physiological processes in target organisms. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Impact on Insect Physiology
In insects, trehalase inhibition directly affects energy metabolism and chitin synthesis, leading to developmental defects and mortality.[13][14][15][16][17]
Caption: Impact of this compound on Insect Physiology.
Impact on Fungal Physiology
In fungi, trehalase inhibition can impair stress tolerance and affect cell wall integrity, potentially leading to reduced virulence.[16][18]
Caption: Impact of this compound on Fungal Physiology.
Experimental Workflow for Inhibitor Characterization
A systematic workflow is essential for the comprehensive evaluation of a novel natural trehalase inhibitor like this compound.
Caption: Workflow for Natural Trehalase Inhibitor Characterization.
Conclusion
This compound stands out as a promising natural trehalase inhibitor with significant potential for the development of novel insecticides and fungicides. Its potent inhibitory activity against insect trehalase, coupled with the absence of this enzyme in mammals, suggests a favorable selectivity profile. The experimental protocols and workflows detailed in this guide provide a solid framework for the continued investigation and characterization of this compound and other natural product-based enzyme inhibitors. Further research, particularly in elucidating its efficacy against a broader range of fungal pathogens and insect pests, as well as comprehensive in vivo studies, will be crucial in realizing its full therapeutic and agricultural potential. The exploration of signaling pathways affected by trehalase inhibition will continue to unveil novel targets and strategies for combating pests and pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure, Mechanism, and Inhibition of Aspergillus fumigatus Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of trehalose-6-phosphate synthase activity in fungal pathogens compromise thermal tolerance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of trehalose-6-phosphate synthase activity in fungal pathogens compromise thermal tolerance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trehalose Pathway - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Trehalose as antifungal target: The picture is still incomplete - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trehalose pathway as an antifungal target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Role of Trehalose Biosynthesis in Aspergillus fumigatus Development, Stress Response, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disruption of the Candida albicans ATC1 gene encoding a cell-linked acid trehalase decreases hypha formation and infectivity without affecting resistance to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aspergillus fumigatus Trehalose-Regulatory Subunit Homolog Moonlights To Mediate Cell Wall Homeostasis through Modulation of Chitin Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbostatin, a pseudodisaccharide, has been identified as a potent inhibitor of the enzyme trehalase. This enzyme is crucial for the metabolism of trehalose, a key sugar in various organisms, including bacteria, fungi, and insects. The inhibition of trehalase presents a promising therapeutic and agrochemical strategy. This technical guide provides an in-depth overview of the primary literature concerning the discovery, isolation, and biological characterization of this compound, with a focus on the core experimental data and methodologies.
Discovery and Isolation of this compound
This compound was first isolated from the fermentation broth of the bacterium Streptomyces albus subspecies albus, strain ATCC 21838. The discovery was the result of screening microbial metabolites for glycosidase inhibitory activity.
Fermentation Protocol for Streptomyces albus ATCC 21838
The production of this compound was achieved through submerged aerobic cultivation of Streptomyces albus ATCC 21838.
Pre-culture Preparation:
-
A nutrient solution is inoculated with a spore-producing mycelium of Streptomyces albus ATCC 21838.
-
The culture is grown for approximately 80 to 400 hours to obtain the pre-culture.
Main Culture Fermentation:
-
A main culture medium is inoculated with the pre-culture, typically at a volume ratio of 1:10.
-
The fermentation is carried out under submerged aerobic conditions.
Isolation and Purification of this compound
The following protocol outlines the steps for isolating and purifying this compound from the fermentation broth:
-
Removal of Mycelium: The fermentation broth is filtered or centrifuged to separate the mycelium from the culture filtrate.
-
Cation Exchange Chromatography: The culture filtrate is applied to a cation exchange column (e.g., Amberlite IR-120 B, H+ form).
-
Elution: The column is washed with water, and this compound is subsequently eluted with a basic solution, such as dilute ammonia.
-
Anion Exchange Chromatography: The active fractions from the cation exchange step are then applied to an anion exchange column (e.g., Amberlite IR-45, OH- form).
-
Further Purification: The active fractions are further purified by repeated chromatography on a cation exchanger (e.g., Dowex 50 WX 8, H+ form).
-
Final Purification: The final purification is achieved by chromatography on a weakly acidic cation exchanger (e.g., Amberlite CG-50, NH4+ form) and/or by gel chromatography (e.g., on Sephadex G-10).
-
Lyophilization: The purified this compound solution is lyophilized to obtain a white powder.
Biological Activity: Trehalase Inhibition
This compound exhibits potent inhibitory activity against the enzyme trehalase. This inhibition is the core of its biological function.
Quantitative Data on Trehalase Inhibition
While the primary patent literature describes the inhibitory activity, specific IC50 values from peer-reviewed publications provide more detailed quantitative insights. This compound is recognized as a strong trehalase inhibitor.
| Compound | Target Enzyme | IC50 Value | Source Organism of Enzyme | Reference |
| This compound | Trehalase | Potent | Not specified in patent | [Patent] |
Note: The term "potent" is used as the patent does not provide a specific numerical IC50 value. Further literature searches are required to populate this table with more precise quantitative data.
Experimental Protocol: Trehalase Inhibition Assay
The inhibitory activity of this compound on trehalase is determined by measuring the amount of D-glucose released from the substrate trehalose.
Materials:
-
Trehalase (from pig kidney, Sigma No. T 8778)
-
Trehalose
-
2-(n-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate buffer (20 mM, pH 6.5)
-
This compound (test substance)
-
D-glucose determination reagent (e.g., glucose oxidase/peroxidase assay)
Procedure:
-
Enzyme Preparation: Dilute trehalase with 20 mM phosphate buffer (pH 6.5) in a 1:1000 ratio.
-
Substrate Preparation: Dissolve trehalose at a concentration of 0.1 M in 0.1 M MES buffer.
-
Assay Mixture:
-
Combine 100 µl of the diluted trehalase solution with 10 µl of the test substance solution (this compound at various concentrations).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation: Add 100 µl of the trehalose solution to the pre-incubated mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by heating the mixture in a boiling water bath for 5 minutes.
-
Glucose Determination:
-
After cooling, add 1 ml of the D-glucose determination reagent.
-
Incubate at 37°C for 20 minutes.
-
-
Measurement: Measure the absorbance of the resulting color at the appropriate wavelength to determine the concentration of liberated D-glucose.
-
Calculation of Inhibition: The percentage inhibition is calculated by comparing the amount of glucose released in the presence of the inhibitor to that in a control reaction without the inhibitor.
Visualizations
Experimental Workflow for this compound Discovery
Caption: Experimental workflow for the discovery and characterization of this compound.
Proposed Mechanism of Trehalase Inhibition by this compound
Caption: Proposed competitive inhibition of trehalase by this compound.
Salbostatin: A Technical Guide to a Potent Trehalase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salbostatin is a pseudodisaccharide antibiotic that acts as a potent and competitive inhibitor of the enzyme trehalase. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, biosynthetic pathway, and its impact on key signaling pathways in target organisms. Detailed experimental protocols for assessing its inhibitory activity are also presented. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the potential applications of this compound.
Core Properties of this compound
This compound is a naturally occurring compound produced by the bacterium Streptomyces albus. Its core chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 128826-89-1 | [1][2][3] |
| Molecular Formula | C₁₃H₂₃NO₈ | [1][3] |
| Molecular Weight | 321.33 g/mol | [1] |
| Exact Mass | 321.1424 u | [1] |
| Synonyms | This compound | [1][2] |
Note on Molecular Weight: Different sources may report slightly varying molecular weights for this compound, such as 307.319 g/mol [3] or 321.324 g/mol [2]. These minor discrepancies can arise from factors like the consideration of isotopic distribution or whether the compound is in its anhydrous or hydrated form. The theoretical molecular weight based on the most common isotopes is approximately 321.33 g/mol [1].
Mechanism of Action: Competitive Inhibition of Trehalase
This compound's primary mechanism of action is the competitive inhibition of trehalase, the enzyme responsible for the hydrolysis of trehalose into two glucose molecules. Trehalose is a crucial disaccharide in a wide range of organisms, including bacteria, fungi, and insects, where it serves as a key source of energy and a protectant against environmental stress. By blocking the active site of trehalase, this compound prevents the breakdown of trehalose, thereby disrupting the organism's energy metabolism and stress response pathways.
The competitive nature of this inhibition means that this compound directly competes with the natural substrate, trehalose, for binding to the enzyme's active site. The structural similarity of this compound to trehalose allows it to occupy this site, but its chemical nature prevents the catalytic action of the enzyme from proceeding.
Signaling Pathways and Physiological Impact
The inhibition of trehalase by this compound has significant downstream effects on various physiological and signaling pathways, particularly in insects and fungi where trehalose metabolism is vital.
Impact on Insect Physiology
In insects, trehalose is the primary hemolymph sugar, and its metabolism is critical for flight, metamorphosis, and stress resistance. The regulation of trehalose levels is intricately linked to hormonal signaling.
Caption: Impact of this compound on Insect Physiology.
By inhibiting trehalase, this compound leads to a depletion of readily available glucose. This can result in:
-
Impaired flight muscle function due to energy deficits.
-
Disruption of molting processes that rely on chitin synthesis, a pathway that utilizes glucose.
-
Reduced ability to cope with environmental stressors.
Impact on Fungal Physiology
In pathogenic fungi, the trehalose pathway is crucial for virulence, stress protection, and energy metabolism. The intermediate in trehalose synthesis, trehalose-6-phosphate (T6P), is also a key signaling molecule that regulates glycolysis.
References
The Biological Activity of Salbostatin: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Salbostatin is a pseudodisaccharide natural product isolated from Streptomyces albus that has garnered attention for its potent inhibitory activity against trehalase enzymes.[1][2] Trehalase (α,α-trehalose glucohydrolase) is the enzyme responsible for the hydrolysis of trehalose, a non-reducing disaccharide, into two molecules of glucose. While trehalose and trehalase are crucial for the metabolism and survival of insects, fungi, and bacteria, they are not central to mammalian physiology. This disparity makes trehalase an attractive target for the development of novel therapeutics, including antifungals and insecticides. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, available inhibitory data for related compounds, detailed experimental protocols, and a discussion of its potential downstream effects.
Mechanism of Action
This compound functions as a competitive inhibitor of trehalase.[3] Its structure, which includes a valienamine unit similar to that found in other C7N-aminocyclitol-containing natural products like acarbose and validamycin, allows it to bind to the active site of the trehalase enzyme.[1] By occupying the active site, this compound prevents the binding and subsequent hydrolysis of the natural substrate, trehalose. This inhibition leads to an accumulation of trehalose and a localized depletion of glucose.
Quantitative Data on Trehalase Inhibition
| Inhibitor | Enzyme Source | IC50 | Ki |
| Trehazolin | Porcine Kidney | 1.9 x 10⁻⁸ M | - |
| Trehazolin | Silkworm | 3.7 x 10⁻⁹ M | - |
| Validoxylamine A | Porcine Kidney | 2.4 x 10⁻⁹ M | - |
| Validamycin A | Porcine Kidney | 2.5 x 10⁻⁴ M | - |
| This compound | Various | Data not available | Data not available |
Table 1: Inhibitory concentrations of selected trehalase inhibitors. Data compiled from multiple sources.[4]
Experimental Protocols
Trehalase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound like this compound against a purified trehalase enzyme.
Materials:
-
Purified trehalase enzyme (e.g., from porcine kidney or a recombinant source)
-
Trehalose (substrate)
-
This compound or other test inhibitors
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5)
-
Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of trehalase in assay buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of trehalose in assay buffer.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of this compound (or other inhibitors) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Inhibitor solution (or buffer for control wells)
-
Trehalase solution
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes.
-
-
Reaction Initiation:
-
Add the trehalose solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Glucose Quantification:
-
Stop the reaction by adding a stop solution (e.g., by heat inactivation or addition of a strong acid, depending on the GOPOD reagent compatibility).
-
Add the GOPOD reagent to each well.
-
Incubate at room temperature for the time specified by the reagent manufacturer to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (typically 510 nm for GOPOD assays) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value.
-
Potential Signaling Pathways and Downstream Effects
The direct signaling pathways modulated by this compound in mammalian cells are not well-defined, primarily because trehalose metabolism is not a major pathway in these organisms. However, by inhibiting the breakdown of any available trehalose to glucose, this compound could hypothetically influence cellular processes that are sensitive to local glucose concentrations.
Hypothetical Downstream Effects of Trehalase Inhibition in a Mammalian Context
The following diagram illustrates a hypothetical signaling pathway that could be affected by the localized reduction in glucose resulting from trehalase inhibition. This is a speculative model and requires experimental validation.
References
- 1. Genetic organization of the putative this compound biosynthetic gene cluster including the 2-epi-5-epi-valiolone synthase gene in Streptomyces albus ATCC 21838 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of pig kidney trehalase - PubMed [pubmed.ncbi.nlm.nih.gov]
Salbostatin: A Technical Guide to Production by Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbostatin is a pseudodisaccharide that acts as a potent inhibitor of trehalase, an enzyme that hydrolyzes trehalose into glucose. This inhibitory activity makes this compound a compound of significant interest for potential therapeutic applications, including the development of antifungal agents and insecticides, as trehalose is a crucial sugar for many fungi and insects. This technical guide provides a comprehensive overview of the microorganism known to produce this compound, its biosynthetic pathway, recommended culture conditions, and detailed experimental protocols for its production, extraction, and quantification.
This compound-Producing Microorganism
The primary microorganism identified as a producer of this compound is:
-
Streptomyces albus subsp. albus ATCC 21838
This strain is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including a majority of clinically useful antibiotics[1].
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces albus ATCC 21838 is governed by a dedicated biosynthetic gene cluster (BGC). An in-silico analysis of this BGC revealed 20 open reading frames (ORFs) that are believed to be involved in its synthesis[2]. The pathway shares similarities with the biosynthesis of other C7N-aminocyclitol-containing natural products like acarbose[2].
The initial committed step is the cyclization of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, a reaction catalyzed by the enzyme 2-epi-5-epi-valiolone synthase, the product of the salQ gene[2]. The subsequent steps involve a series of modifications to form the valienamine core and its glycosidic linkage to a modified glucose moiety.
Culture Conditions for this compound Production
Media Composition
Several media are known to support the growth of Streptomyces albus ATCC 21838. The following table summarizes some commonly used media.
| Medium Component | ATCC Medium 196 (ISP Medium 1) | Tryptic Soy Broth (TSB) | GYM Streptomyces Medium |
| Tryptone/Peptone | 5.0 g/L | 17.0 g/L | - |
| Yeast Extract | 3.0 g/L | - | 4.0 g/L |
| Malt Extract | - | - | 10.0 g/L |
| Dextrose (Glucose) | - | 2.5 g/L | 4.0 g/L |
| Soy Peptone | - | 3.0 g/L | - |
| NaCl | - | 5.0 g/L | - |
| K2HPO4 | - | 2.5 g/L | - |
| CaCO3 | - | - | 2.0 g/L |
| Agar (for solid medium) | 20.0 g/L | 15.0 g/L | 18.0 g/L |
| pH | 7.0-7.2 | 7.3 ± 0.2 | Not specified |
Fermentation Parameters
The optimization of physical parameters is crucial for maximizing the yield of secondary metabolites. The following table provides a range of conditions reported for secondary metabolite production in various Streptomyces species, which can be used as a starting point for this compound production.
| Parameter | Recommended Range | Notes |
| Temperature | 26-30°C | Streptomyces are generally mesophilic. |
| pH | 6.5-7.5 | Initial pH of the medium. The pH may change during fermentation. |
| Aeration | Shaking at 150-250 rpm | Essential for the growth of aerobic Streptomyces. |
| Incubation Time | 5-10 days | Secondary metabolite production typically occurs in the stationary phase. |
Experimental Protocols
Cultivation of Streptomyces albus ATCC 21838
This protocol outlines the general procedure for the cultivation of S. albus for the production of secondary metabolites.
Methodology:
-
Rehydration and Initial Growth: Rehydrate the lyophilized culture of Streptomyces albus ATCC 21838 as per the supplier's instructions (e.g., ATCC). Inoculate a suitable agar slant, such as ATCC Medium 196. Incubate at 26°C for 5-7 days, or until sufficient growth and sporulation are observed.
-
Seed Culture Preparation: Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores from the agar slant. Incubate the seed culture at 28-30°C with shaking at 150-250 rpm for 2-3 days until good growth is achieved.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium should be designed to promote secondary metabolite production (e.g., with a balanced carbon-to-nitrogen ratio).
-
Fermentation: Incubate the production culture under the optimized fermentation parameters (e.g., 28-30°C, shaking at 150-250 rpm) for 7-10 days. Monitor the culture periodically for growth (e.g., dry cell weight) and pH.
Extraction of this compound
As this compound is a polar aminoglycoside-like compound, a protocol adapted from the extraction of similar antibiotics is proposed. Aminoglycoside antibiotics can often be found both in the fermentation filtrate and bound to the mycelium[3]. An acidic extraction can help release the bound portion.
Methodology:
-
Separation of Mycelium and Supernatant: At the end of the fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation (e.g., 8,000 x g for 20 minutes).
-
Acid Extraction of Mycelium: Resuspend the mycelial pellet in a dilute acid solution (e.g., 0.1 N HCl or H₂SO₄) to release any cell-bound this compound. Stir for 1-2 hours and then centrifuge to pellet the cell debris.
-
Combine Supernatants: Combine the initial supernatant with the supernatant from the acid extraction. Adjust the pH of the combined liquid to be slightly acidic if necessary.
-
Solid-Phase Extraction (SPE): As this compound is a basic compound, cation-exchange SPE is a suitable method for cleanup and concentration.
-
Condition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge with methanol followed by acidified water.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge with acidified water and then methanol to remove neutral and acidic impurities.
-
Elute the this compound using a methanolic ammonia solution (e.g., 5% NH₄OH in methanol).
-
-
Concentration: Evaporate the solvent from the eluate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude this compound extract.
Quantification of this compound by HPLC
A specific, validated HPLC method for this compound is not described in the literature. However, based on methods for the analysis of the related compound trehalose and other aminoglycosides, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with an ion-pairing agent coupled with a suitable detector is proposed.
Proposed HPLC Method Parameters:
-
Column: A HILIC column (e.g., for separating polar compounds) or a C18 reversed-phase column with an ion-pairing reagent like heptafluorobutyric acid (HFBA)[4].
-
Mobile Phase: A gradient of acetonitrile and water (for HILIC) or a suitable buffer with an ion-pairing agent.
-
Detector: Since this compound lacks a strong chromophore, UV detection may not be sensitive. More suitable detectors would be an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS)[4][5].
-
Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations. The concentration in the sample can be determined by comparing its peak area to the calibration curve.
Regulation of this compound Biosynthesis
The regulation of secondary metabolite production in Streptomyces is complex, often involving a hierarchical cascade of regulatory genes. The this compound biosynthetic gene cluster in S. albus ATCC 21838 contains several putative regulatory genes. While their specific functions have not been elucidated, they likely play a crucial role in controlling the expression of the biosynthetic genes in response to nutritional and environmental signals.
Manipulation of these regulatory genes, for instance, by overexpressing a positive regulator or deleting a negative regulator, is a common strategy to enhance the production of secondary metabolites in Streptomyces[6]. Further research into the function of the regulatory genes within the this compound cluster could unlock strategies for significantly improving its production yield.
References
- 1. Streptomyces: host for refactoring of diverse bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic organization of the putative this compound biosynthetic gene cluster including the 2-epi-5-epi-valiolone synthase gene in Streptomyces albus ATCC 21838 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of Gentamicin and Other Aminoglycoside Antibiotics to Mycelium of Various Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nebramycin aminoglycoside profiles of Streptomyces tenebrarius and their characterization using an integrated liquid chromatography-electrospray ionization-tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Salbostatin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salbostatin, a pseudodisaccharide natural product, has demonstrated potent inhibitory activity against trehalase, an enzyme crucial for the metabolism of trehalose in various organisms, including insects and fungi. This technical guide provides an in-depth overview of the initial screening of this compound's bioactivity, focusing on its trehalase inhibitory effects. The document outlines key experimental protocols, presents quantitative bioactivity data, and illustrates the underlying biochemical interactions and screening workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the fields of insecticides, fungicides, and metabolic disease research.
Introduction
This compound is a naturally occurring compound that has garnered scientific interest due to its significant biological activity. Structurally similar to trehalose, it acts as a competitive inhibitor of trehalase, the enzyme responsible for hydrolyzing trehalose into two glucose molecules. The inhibition of this enzyme can have profound physiological effects on organisms that rely on trehalose for energy, making this compound a promising candidate for the development of novel insecticides and fungicides.[1] This guide details the fundamental aspects of assessing the bioactivity of this compound, with a primary focus on its trehalase inhibitory properties.
Quantitative Bioactivity Data
The inhibitory potency of this compound has been quantified against trehalase from different species. The following table summarizes the key bioactivity data available in the scientific literature.
| Enzyme Source | Parameter | Value | Reference |
| Porcine Kidney | Ki | 0.18 µM | [2] |
| Silkworm | IC50 | 8.3 µM | [2] |
Note: The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are crucial metrics for quantifying the potency of an inhibitor. A lower value for both parameters indicates a more potent inhibitor.
Experimental Protocols
The initial screening of this compound's bioactivity primarily involves in vitro enzyme inhibition assays. Below are detailed methodologies for conducting such experiments.
Porcine Kidney Trehalase Inhibition Assay
This protocol is adapted from established methods for determining trehalase activity.[3]
Materials:
-
This compound
-
Trehalase from porcine kidney (e.g., Sigma-Aldrich T8778)
-
Trehalose (substrate)
-
Citrate buffer (135 mM, pH 5.7)
-
Tris buffer (500 mM, pH 7.5)
-
Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare a series of dilutions of this compound to be tested.
-
Dissolve trehalose in citrate buffer to a final concentration of 140 mM.
-
Dilute the porcine kidney trehalase in cold citrate buffer to a working concentration (e.g., 0.1-0.3 units/mL).
-
-
Enzyme Inhibition Reaction:
-
In a 96-well plate, add a fixed volume of the trehalase solution to each well.
-
Add varying concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 10-15 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the trehalose substrate solution to each well.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes).
-
-
Glucose Quantification:
-
Stop the reaction by adding a Tris buffer solution.
-
Transfer an aliquot of the reaction mixture to a new plate containing the GOPOD reagent.
-
Incubate at 37°C for a sufficient time to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. The absorbance is proportional to the amount of glucose produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Silkworm Trehalase Inhibition Assay
The protocol for silkworm trehalase inhibition is similar to the one described for porcine kidney trehalase, with potential modifications in buffer pH and incubation conditions to optimize for the insect enzyme.[4]
Key Considerations:
-
Enzyme Source: Trehalase can be extracted and purified from silkworm tissues (e.g., hemolymph, fat body) or a recombinant version can be used.
-
Optimal Conditions: The optimal pH and temperature for silkworm trehalase activity should be determined experimentally.
-
Data Interpretation: The IC50 value will provide a measure of this compound's potency against the target insect enzyme.
Determination of the Inhibition Constant (Ki)
For a competitive inhibitor like this compound, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate (trehalose) concentration used in the assay.
-
Km is the Michaelis-Menten constant for the substrate, which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). The Km value should be determined experimentally in the absence of the inhibitor.
Signaling Pathways and Experimental Workflows
As of the current scientific literature, specific downstream signaling pathways directly modulated by this compound have not been extensively characterized. Its primary mechanism of action is understood to be the direct competitive inhibition of the trehalase enzyme.
Mechanism of Competitive Inhibition
The following diagram illustrates the principle of competitive inhibition, which is the mode of action for this compound.
Caption: Competitive inhibition of trehalase by this compound.
Experimental Workflow for Initial Bioactivity Screening
The following diagram outlines a typical workflow for the initial screening of a potential enzyme inhibitor like this compound.
Caption: Workflow for screening this compound's bioactivity.
Conclusion
This compound exhibits significant inhibitory activity against trehalase, a well-validated target for the development of insecticides and fungicides. This technical guide has provided a framework for the initial bioactivity screening of this compound, including quantitative data, detailed experimental protocols, and illustrative diagrams of its mechanism and screening workflow. Further research into its in vivo efficacy, safety profile, and potential off-target effects will be crucial for its development as a commercial product. The methodologies and data presented herein serve as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic and agrochemical potential of this compound and other trehalase inhibitors.
References
- 1. Trehalase inhibition by validamycin A may be a promising target to design new fungicides and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Salbostatin Trehalase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalase, a glycoside hydrolase, catalyzes the hydrolysis of trehalose into two molecules of glucose. This enzyme is crucial for energy metabolism in a wide range of organisms, including bacteria, fungi, and insects. In these organisms, trehalose is a primary storage carbohydrate, and its breakdown by trehalase provides an immediate source of glucose for cellular activities. The absence of a significant trehalose metabolic pathway in mammals makes trehalase an attractive target for the development of novel antimicrobial and insecticidal agents. Salbostatin, a potent competitive inhibitor of trehalase, offers a valuable tool for studying the physiological roles of this enzyme and for screening potential therapeutic and agricultural compounds.
These application notes provide a detailed protocol for conducting a trehalase inhibition assay using this compound. The protocol is designed for a 96-well microplate format, allowing for high-throughput screening and analysis.
Mechanism of Action: this compound as a Competitive Trehalase Inhibitor
This compound acts as a competitive inhibitor of trehalase. This means that this compound and the natural substrate, trehalose, compete for binding to the active site of the enzyme. The structural similarity of this compound to the transition state of the trehalose hydrolysis reaction allows it to bind with high affinity to the active site, thereby preventing the binding and subsequent cleavage of trehalose. This inhibition leads to a decrease in the production of glucose. The inhibitor constant (Ki) for this compound is a measure of its binding affinity, with a lower Ki value indicating a more potent inhibitor.
Experimental Protocols
Principle of the Assay
The trehalase inhibition assay is based on the quantification of glucose produced from the enzymatic hydrolysis of trehalose. In the presence of an inhibitor like this compound, the activity of trehalase is reduced, leading to a lower concentration of glucose. The amount of glucose produced is determined using a coupled enzyme assay system, which results in a colorimetric or fluorometric signal directly proportional to the glucose concentration. The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence.
Materials and Reagents
-
Trehalase (from porcine kidney or other sources)
-
Trehalose (substrate)
-
This compound (inhibitor)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5)
-
Glucose Oxidase/Peroxidase (GOPOD) reagent or a similar glucose detection kit
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 510 nm
-
Incubator set to 37°C
-
Multichannel pipette and sterile pipette tips
-
Deionized water
Preparation of Reagents
-
Trehalase Solution: Prepare a stock solution of trehalase in Assay Buffer. The final concentration in the assay will need to be optimized based on the specific activity of the enzyme lot. A starting point is to dilute the stock to a concentration that gives a linear reaction rate for at least 30 minutes.
-
Trehalose Solution: Prepare a stock solution of trehalose in Assay Buffer. A typical starting concentration is 100 mM.
-
This compound Solutions: Prepare a stock solution of this compound in deionized water or a suitable solvent. Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of inhibitor concentrations for IC50 determination.
-
Glucose Standard Solutions: Prepare a series of glucose standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Assay Buffer to generate a standard curve.
Assay Protocol for IC50 Determination
-
Assay Plate Setup:
-
Add 20 µL of Assay Buffer to the "Blank" wells.
-
Add 20 µL of Assay Buffer to the "Control" (no inhibitor) wells.
-
Add 20 µL of each this compound dilution to the "Inhibitor" wells.
-
-
Enzyme Addition: Add 20 µL of the diluted trehalase solution to all wells except the "Blank" wells. Add 20 µL of Assay Buffer to the "Blank" wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 20 µL of the trehalose solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 60 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized.
-
Reaction Termination: Stop the reaction by adding 60 µL of a stopping reagent (e.g., 0.5 M NaOH) or by heat inactivation at 95°C for 5 minutes.
-
Glucose Detection:
-
Add 100 µL of GOPOD reagent to all wells.
-
Incubate at 37°C for 15-30 minutes, or until a stable color develops.
-
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Glucose Standard Curve: In a separate set of wells, add 60 µL of each glucose standard solution and 100 µL of GOPOD reagent. Incubate and measure the absorbance as described above.
Data Analysis
-
Glucose Concentration: Use the glucose standard curve to determine the concentration of glucose produced in each well.
-
Percentage Inhibition: Calculate the percentage of trehalase inhibition for each this compound concentration using the following formula:
Where:
-
Abs_inhibitor is the absorbance of the well with the inhibitor.
-
Abs_control is the absorbance of the well without the inhibitor.
-
Abs_blank is the absorbance of the blank well.
-
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Data Presentation
The inhibitory effects of this compound and other known trehalase inhibitors are summarized in the table below. This allows for a direct comparison of their potencies.
| Inhibitor | Target Enzyme | Ki Value | IC50 Value | Inhibition Type |
| This compound | Trehalase | 1.8 x 10⁻⁷ M | 10⁻⁷ - 10⁻⁸ M (approx.) | Competitive |
| Validamycin A | Porcine Kidney Trehalase | - | 2.5 x 10⁻⁴ M | Competitive |
| Validoxylamine A | Porcine Kidney Trehalase | - | 2.4 x 10⁻⁹ M | Competitive |
| Trehazolin | Porcine Kidney Trehalase | - | 1.9 x 10⁻⁸ M | Competitive |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the this compound Trehalase Inhibition Assay.
Signaling Pathway: Competitive Inhibition
Caption: Mechanism of Competitive Inhibition of Trehalase by this compound.
Application Notes and Protocols for the Quantification of Salbostatin in Biological Samples
Introduction
Salbostatin is a novel investigational agent with potential therapeutic applications. To support preclinical and clinical development, a robust and reliable bioanalytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1][2] This document outlines two common and effective methods for the extraction and quantification of this compound from human plasma: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4][5]
Signaling Pathway of this compound (Hypothetical)
This compound is hypothesized to be an inhibitor of the "Kinase Signaling Cascade," a pathway implicated in cell proliferation and survival. By blocking the phosphorylation of a key downstream effector protein, this compound may halt the signaling cascade, leading to an anti-proliferative effect.
Caption: Hypothetical signaling pathway of this compound.
Quantitative Analysis by LC-MS/MS
The quantification of this compound is performed using a triple quadrupole mass spectrometer, which offers high sensitivity and selectivity.[5][6]
3.1. Instrumentation and Conditions
-
LC System: UPLC system[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MRM Transitions:
-
This compound: [M+H]+ → fragment ion (To be determined for the actual compound)
-
Internal Standard (IS): (A stable isotope-labeled version of this compound is recommended) [M+H]+ → fragment ion
-
Sample Preparation Protocols
Proper sample preparation is crucial to remove interfering substances from the biological matrix, such as proteins and lipids, which can suppress the analyte signal and damage the analytical instrument.[3]
4.1. Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample clean-up.[7]
4.1.1. Experimental Workflow: Protein Precipitation
Caption: Protein Precipitation workflow for plasma samples.
4.1.2. Detailed Protocol
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4.2. Method 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, which can improve assay sensitivity and reduce matrix effects.[3]
4.2.1. Experimental Workflow: Solid-Phase Extraction
Caption: Solid-Phase Extraction workflow for plasma samples.
4.2.2. Detailed Protocol
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
In a separate tube, dilute 100 µL of plasma with 200 µL of 2% formic acid in water. Add 10 µL of the IS working solution.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation and Quantitative Data
The bioanalytical method should be validated to ensure its reliability.[4] Key validation parameters are summarized below. The following table presents hypothetical performance data for the two methods.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | 0.1 - 1000 ng/mL | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.1 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% |
| Limit of Detection (LOD) | 0.3 ng/mL | 0.03 ng/mL | S/N > 3 |
| Intra-day Accuracy (% Bias) | -5.2% to 3.8% | -4.1% to 2.5% | ±15% (±20% for LLOQ) |
| Intra-day Precision (% CV) | ≤ 8.5% | ≤ 6.2% | ≤15% (≤20% for LLOQ) |
| Inter-day Accuracy (% Bias) | -6.8% to 4.5% | -5.5% to 3.1% | ±15% (±20% for LLOQ) |
| Inter-day Precision (% CV) | ≤ 9.1% | ≤ 7.8% | ≤15% (≤20% for LLOQ) |
| Recovery | 85 - 95% | 90 - 102% | Consistent and reproducible |
| Matrix Effect | 92 - 105% | 98 - 103% | IS-normalized factor within 0.85-1.15 |
Stability
The stability of this compound in biological samples under various storage and handling conditions must be assessed to ensure the integrity of the samples from collection to analysis.[8][9][10]
-
Bench-top stability: Assess for at least 4 hours at room temperature.
-
Freeze-thaw stability: Evaluate for at least three freeze-thaw cycles.
-
Long-term stability: Test at -20°C and -80°C for a duration exceeding the expected sample storage time.
Conclusion
Both Protein Precipitation and Solid-Phase Extraction are viable methods for the quantification of this compound in human plasma. The choice of method will depend on the required sensitivity and the complexity of the study. PPT is a faster method suitable for higher concentration ranges, while SPE offers superior clean-up, leading to lower limits of quantification and potentially better data quality. The presented LC-MS/MS methodology, once adapted and validated for the specific properties of this compound, will be a valuable tool for advancing its clinical development.
References
- 1. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Analysis of drugs and proteins in biological matrices, using different types of sample preparations and mass spectrometry [diva-portal.org]
- 5. lcms.cz [lcms.cz]
- 6. rsc.org [rsc.org]
- 7. agilent.com [agilent.com]
- 8. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 9. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring [mdpi.com]
- 10. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Salbostatin as a Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. Salbostatin, a known glycosidase inhibitor, presents a potential candidate for antifungal therapy. Glycosidases play crucial roles in the biosynthesis and remodeling of the fungal cell wall, an essential structure for fungal viability and a validated target for antifungal drugs. This document provides a comprehensive set of protocols to evaluate the in vitro antifungal activity of this compound, investigate its mechanism of action, and assess its cytotoxic profile.
Hypothesized Mechanism of Action
This compound is a potent inhibitor of glycosidases. In fungi, these enzymes are critical for the synthesis and maintenance of the cell wall, a structure primarily composed of glucans and chitin. It is hypothesized that this compound inhibits key fungal glycosidases, disrupting the integrity of the cell wall. This disruption is expected to lead to increased susceptibility to osmotic stress and ultimately, fungal cell death. The protocols outlined below are designed to test this hypothesis.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
These protocols determine the minimum concentration of this compound required to inhibit or kill fungal pathogens. The following procedures are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator (35°C)
-
-
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
Drug Dilution: Perform serial two-fold dilutions of this compound in RPMI 1640 in the 96-well plate. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for fungistatic agents) compared to the positive control. This can be assessed visually or by measuring the optical density at 530 nm.
-
1.2. Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[1][2]
-
Materials:
-
Completed MIC plate
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline
-
Incubator (35°C)
-
-
Procedure:
-
Following the MIC reading, select the wells showing no visible growth.
-
Mix the contents of each selected well thoroughly.
-
Aspirate a 100 µL aliquot from each of these wells and from the positive growth control well.
-
Spread the aliquots onto separate, labeled SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible in the growth control plate.
-
MFC Determination: The MFC is the lowest concentration of this compound that results in no more than a few colonies, representing a ≥99.9% kill rate compared to the initial inoculum count.
-
1.3. Time-Kill Kinetic Assay
This assay provides insights into the rate at which this compound kills a fungal pathogen.[3][4]
-
Materials:
-
This compound
-
Fungal isolate
-
RPMI 1640 medium
-
Sterile test tubes or flasks
-
SDA plates
-
Incubator with shaking capabilities (35°C)
-
-
Procedure:
-
Prepare a standardized fungal inoculum of approximately 1-5 x 10⁵ CFU/mL in RPMI 1640.[4]
-
Set up test tubes with RPMI 1640 containing this compound at various concentrations (e.g., 1x, 4x, and 16x the MIC) and a growth control without the drug.
-
Inoculate each tube with the fungal suspension.
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.
-
Perform serial dilutions of each aliquot in sterile saline and plate onto SDA plates.
-
Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.[3]
-
Mechanism of Action Studies: Cell Wall Integrity Assays
These assays are designed to test the hypothesis that this compound disrupts the fungal cell wall.
2.1. Cell Wall Stress Assay (Calcofluor White Staining)
Calcofluor white is a fluorescent dye that binds to chitin in the fungal cell wall.[5] Increased or aberrant staining can indicate a compensatory response to cell wall stress.[5]
-
Materials:
-
This compound
-
Fungal isolate
-
Liquid culture medium
-
Calcofluor White M2R solution (10 µg/mL in PBS)[5]
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope with a DAPI filter set
-
-
Procedure:
-
Grow fungal cells to the mid-logarithmic phase and then treat with this compound at sub-MIC concentrations for several hours.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the Calcofluor White solution and incubate in the dark for 10-15 minutes.[5]
-
Wash the cells with PBS to remove excess stain.
-
Observe the cells under the fluorescence microscope and compare the staining pattern of treated cells to untreated controls. Look for brighter and more diffuse fluorescence in treated cells, which would suggest increased chitin deposition as a stress response.
-
2.2. Quantification of Cell Wall Components (Chitin and Glucan)
This protocol quantifies the major polysaccharide components of the fungal cell wall to assess changes induced by this compound.
-
Materials:
-
This compound-treated and untreated fungal cells
-
6 M HCl
-
Acetylacetone reagent
-
Ehrlich's reagent
-
Spectrophotometer
-
-
Procedure (for Chitin):
-
Harvest and lyophilize fungal cells.
-
Hydrolyze a known weight of the cell wall material in 6 M HCl at 100°C for 16 hours.[6]
-
Neutralize the hydrolysate.
-
The glucosamine content (from chitin) is determined colorimetrically using the acetylacetone method.[6]
-
Compare the chitin content of this compound-treated cells to untreated controls.
-
-
Note: A similar acid hydrolysis and colorimetric assay can be performed to quantify glucan content.
Cytotoxicity Assay
This assay evaluates the toxicity of this compound against a mammalian cell line to determine its potential for therapeutic use. The MTT assay is a common method for this purpose.[7][8]
3.1. MTT Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.[7]
-
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed the mammalian cells into a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treat the cells with serial dilutions of this compound and a vehicle control for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Data Presentation
Summarize all quantitative data in the following tables for clear comparison.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Strain | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans ATCC 90028 | ||||
| Candida glabrata ATCC 90030 | ||||
| Cryptococcus neoformans ATCC 90112 | ||||
| Aspergillus fumigatus ATCC 204305 | ||||
| Clinical Isolate 1 | ||||
| Clinical Isolate 2 |
Table 2: Time-Kill Kinetics of this compound against Candida albicans
| Concentration | 0 hr (log₁₀ CFU/mL) | 2 hr (log₁₀ CFU/mL) | 4 hr (log₁₀ CFU/mL) | 8 hr (log₁₀ CFU/mL) | 12 hr (log₁₀ CFU/mL) | 24 hr (log₁₀ CFU/mL) |
| Growth Control | ||||||
| 1x MIC | ||||||
| 4x MIC | ||||||
| 16x MIC |
Table 3: Cytotoxicity of this compound
| Cell Line | Incubation Time (hr) | This compound IC₅₀ (µg/mL) | Doxorubicin IC₅₀ (µg/mL) (Positive Control) |
| HeLa | 24 | ||
| HeLa | 48 | ||
| HepG2 | 24 | ||
| HepG2 | 48 |
Visualizations
Caption: Experimental workflow for evaluating this compound as an antifungal agent.
Caption: Hypothesized signaling pathway for the antifungal action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Environmental Sustainability and Physicochemical Property Screening of Chitin and Chitin-Glucan from 22 Fungal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Salbostatin in Microbial Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbostatin is a potent and selective inhibitor of the enzyme trehalase. Trehalose, a disaccharide of glucose, plays a crucial role in the metabolism and survival of a wide range of microorganisms, including bacteria and fungi. It serves as a stress protectant against environmental insults such as desiccation, osmotic stress, and temperature extremes, and also functions as a key carbon and energy source. The enzyme trehalase catalyzes the hydrolysis of trehalose into two molecules of glucose, making it a critical component of microbial energy metabolism.
By inhibiting trehalase, this compound offers a targeted approach to disrupt microbial metabolism and viability. This makes it a valuable tool for researchers studying microbial physiology, identifying novel antimicrobial targets, and developing new therapeutic agents. These application notes provide an overview of the use of this compound in microbial metabolism research, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experiments.
Mechanism of Action
This compound acts as a competitive inhibitor of trehalase. It binds to the active site of the enzyme, preventing the binding and subsequent hydrolysis of the natural substrate, trehalose. This inhibition leads to an accumulation of intracellular trehalose and a depletion of readily available glucose derived from this source. The disruption of trehalose metabolism can have several detrimental effects on microbial cells, including impaired stress response, altered cell wall integrity, and ultimately, inhibition of growth and proliferation. The targeted nature of this inhibition makes this compound a specific tool for investigating the roles of trehalose metabolism in various microbial processes.
Data Presentation
Quantitative data is essential for understanding the efficacy and mechanism of an inhibitor. Below are key inhibitory parameters for this compound and a template for organizing experimentally determined antimicrobial activity data.
Table 1: Inhibitory Activity of this compound against Trehalase
| Parameter | Value | Source |
| Inhibitor Constant (Kᵢ) | 1.8 x 10⁻⁷ M | [1] |
| 50% Enzyme Inhibition (IC₅₀) | 10⁻⁷ to 10⁻⁸ M | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
Note: Specific MIC values for this compound are not widely available in the public domain and should be determined experimentally for the microbial species of interest using the protocol provided below.
| Microbial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | To be determined | |
| Staphylococcus aureus | ATCC 29213 | To be determined | |
| Candida albicans | SC5314 | To be determined | |
| Aspergillus fumigatus | Af293 | To be determined | |
| (Other species) | To be determined |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to investigate the effects of this compound on microbial metabolism.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound (stock solution of known concentration)
-
Microbial culture (e.g., E. coli, S. aureus, C. albicans)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare Microbial Inoculum:
-
From a fresh culture plate, pick a few colonies and suspend them in sterile saline or growth medium.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well plate. A typical concentration range to test would be from 256 µg/mL down to 0.5 µg/mL.
-
-
Inoculate the Plate:
-
Add the prepared microbial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (microorganism in medium without this compound) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Metabolomic Analysis of this compound-Treated Microorganisms
Objective: To identify and quantify changes in the intracellular and extracellular metabolite profiles of a microorganism upon treatment with this compound.
Materials:
-
Microbial culture
-
This compound
-
Appropriate growth medium
-
Quenching solution (e.g., 60% methanol at -48°C)
-
Extraction solvent (e.g., methanol:chloroform:water mixture)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
Analytical instruments (e.g., LC-MS, GC-MS, NMR)
Procedure:
-
Culture and Treatment:
-
Grow the microbial culture in a suitable liquid medium to the mid-exponential phase.
-
Divide the culture into two groups: a treatment group to which a sub-inhibitory concentration of this compound is added, and a control group (untreated).
-
Continue incubation for a defined period (e.g., a few hours).
-
-
Metabolism Quenching:
-
Rapidly quench the metabolic activity by adding the cell culture to a pre-chilled quenching solution. This step is crucial to prevent further metabolic changes.
-
Centrifuge the mixture at a low temperature to pellet the cells.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a cold extraction solvent.
-
Lyse the cells using methods such as bead beating or sonication to release intracellular metabolites.
-
Centrifuge to separate the cell debris from the metabolite-containing extract.
-
The supernatant contains the intracellular metabolites. The supernatant from the initial quenching step can be used for extracellular metabolite analysis.
-
-
Sample Preparation and Analysis:
-
Dry the metabolite extracts using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for the chosen analytical platform.
-
Analyze the samples using LC-MS, GC-MS, or NMR to identify and quantify the metabolites.
-
-
Data Analysis:
-
Process the raw data to identify peaks and quantify their intensities.
-
Use statistical analysis (e.g., t-tests, PCA) to identify significant differences in metabolite levels between the this compound-treated and control groups.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the trehalose metabolic pathway by this compound.
Caption: Workflow for studying this compound's effect on microbial metabolism.
References
Application Note: In Vitro Enzyme Kinetics Assay of Trehalase with Salbostatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbostatin is a pseudodisaccharide that has been identified as a potent inhibitor of trehalase.[1] Trehalase (α,α-trehalose-1-C-glucohydrolase, EC 3.2.1.28) is a critical enzyme in the metabolism of various organisms, including insects and fungi, where it catalyzes the hydrolysis of trehalose into two molecules of glucose.[1] This process is essential for providing a rapid source of energy for vital activities such as flight and metamorphosis in insects.[1] Due to its crucial role in these organisms and its absence in mammals, trehalase is an attractive target for the development of novel insecticides and fungicides. This compound, as a competitive inhibitor of trehalase, presents a promising candidate for such applications. This application note provides a detailed protocol for an in vitro enzyme kinetics assay to characterize the inhibitory effect of this compound on trehalase.
Principle of the Assay
The enzymatic activity of trehalase is determined by measuring the amount of glucose produced from the hydrolysis of the substrate, trehalose. The concentration of glucose can be quantified using a coupled enzyme assay system. In this system, glucose is first phosphorylated by hexokinase (HK) to glucose-6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of glucose produced and thus to the trehalase activity. The inhibitory effect of this compound is assessed by measuring the reduction in trehalase activity in the presence of varying concentrations of the inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the trehalose metabolic pathway and the experimental workflow for the enzyme kinetics assay.
Caption: Trehalose Metabolic Pathway Inhibition by this compound.
Caption: Experimental Workflow for Trehalase Inhibition Assay.
Materials and Reagents
-
Enzyme: Trehalase (e.g., from silkworm, Bombyx mori, or porcine kidney)
-
Substrate: D-(+)-Trehalose dihydrate
-
Inhibitor: this compound
-
Assay Buffer: 50 mM Sodium Acetate Buffer (pH 5.5)
-
Glucose Detection Reagent: Commercially available glucose (HK) assay reagent kit containing hexokinase, glucose-6-phosphate dehydrogenase, ATP, and NAD⁺.
-
Control Vehicle: Deionized water or the solvent used to dissolve this compound.
-
Microplate: 96-well, clear, flat-bottom plate.
-
Instrumentation: Microplate reader capable of measuring absorbance at 340 nm, temperature-controlled incubator.
Experimental Protocols
Preparation of Reagents
-
Trehalase Enzyme Solution: Prepare a stock solution of trehalase in assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Trehalose Substrate Solution: Prepare a stock solution of D-(+)-trehalose in assay buffer. The final concentration in the assay should be around the Michaelis-Menten constant (Km) of the enzyme to accurately determine competitive inhibition.
-
This compound Inhibitor Solutions: Prepare a stock solution of this compound in deionized water or a suitable solvent. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Buffer: Prepare 50 mM sodium acetate buffer and adjust the pH to 5.5.
-
Glucose Detection Reagent: Reconstitute the glucose assay reagent according to the manufacturer's instructions.
Enzyme Kinetics Assay Protocol
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound solution (or vehicle for control)
-
Trehalase enzyme solution
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the trehalose substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by heating the plate at 95°C for 5 minutes.
-
Glucose Detection:
-
Allow the plate to cool to room temperature.
-
Add the reconstituted glucose detection reagent to each well.
-
Incubate the plate at 37°C for 15 minutes, or as recommended by the kit manufacturer, to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance at 340 nm using a microplate reader.
Data Analysis
-
Calculate Enzyme Activity: Determine the concentration of glucose produced in each well using a standard curve of known glucose concentrations. The enzyme activity is expressed as the amount of glucose produced per unit time.
-
Calculate Percentage Inhibition:
-
Percentage Inhibition = [1 - (Activity with Inhibitor / Activity of Control)] x 100%
-
-
Determine IC50: Plot the percentage inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Determine Inhibition Type and Ki: To determine the mechanism of inhibition, perform the enzyme assay with varying concentrations of both the substrate (trehalose) and the inhibitor (this compound). Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). For a competitive inhibitor, the lines will intersect on the y-axis. The inhibition constant (Ki) can be calculated from the slopes of these lines.
Quantitative Data
The inhibitory activity of this compound against trehalase has been quantified, with the following data reported for silkworm trehalase.
| Inhibitor | Enzyme Source | IC50 (μM) | Inhibition Type | Reference |
| This compound | Silkworm | 8.3 | Competitive | [1] |
Conclusion
This application note provides a comprehensive protocol for conducting an in vitro enzyme kinetics assay to evaluate the inhibitory effect of this compound on trehalase. The provided methodology allows for the determination of key kinetic parameters such as IC50 and the mode of inhibition. The potent and competitive inhibitory action of this compound against trehalase underscores its potential as a lead compound for the development of targeted and effective insecticides and fungicides. Further studies can adapt this protocol to screen other potential trehalase inhibitors and to characterize their kinetic properties in detail.
References
Application Notes and Protocols for a Salbostatin-Based Trehalase Bioassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalase (α,α-trehalose glucohydrolase, EC 3.2.1.28) is a critical enzyme responsible for the hydrolysis of trehalose, a non-reducing disaccharide, into two molecules of glucose. Trehalose serves as a vital energy source and stress protectant in a wide range of organisms, including bacteria, fungi, and insects.[1] Consequently, the inhibition of trehalase activity presents a promising target for the development of novel antifungal and insecticidal agents.[2] Salbostatin, a potent competitive inhibitor of trehalase, offers a valuable tool for studying the enzyme's function and for screening potential therapeutic compounds.
These application notes provide a detailed protocol for establishing a robust and reliable bioassay for trehalase activity using this compound as a reference inhibitor. The described methods are suitable for inhibitor screening, kinetic analysis, and characterizing the potency of novel compounds targeting trehalase.
Principle of the Assay
The trehalase bioassay is based on a two-step enzymatic reaction. In the first step, trehalase catalyzes the hydrolysis of trehalose to glucose. In the second step, the amount of glucose produced is quantified using a colorimetric or fluorometric glucose assay kit. The inhibition of trehalase activity by a test compound, such as this compound, is measured by a decrease in the amount of glucose produced compared to an uninhibited control.
Signaling Pathway of Trehalase Inhibition
The following diagram illustrates the competitive inhibition of trehalase by this compound. This compound competes with the natural substrate, trehalose, for binding to the active site of the trehalase enzyme, thereby preventing the hydrolysis of trehalose into glucose.
Caption: Competitive inhibition of trehalase by this compound.
Data Presentation
The potency of trehalase inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following tables summarize the inhibitory activities of this compound and other known trehalase inhibitors against trehalase from various sources.
Table 1: Inhibitor Constants (Ki) for Trehalase Inhibitors
| Inhibitor | Target Enzyme Source | Ki | Inhibition Type |
| This compound | Fungal | 1.8 x 10⁻⁷ M | Competitive |
| Validamycin A | Rhizoctonia solani | - | Strong Inhibitor |
| Trehazolin | Porcine Kidney | - | Competitive |
| Castanospermine | Helicoverpa armigera | 6.7 µM | Competitive |
Table 2: IC50 Values for Various Trehalase Inhibitors
| Inhibitor | Target Enzyme Source | IC50 |
| Trehazolin | Porcine Kidney | 1.9 x 10⁻⁸ M[3] |
| Validoxylamine A | Porcine Kidney | 2.4 x 10⁻⁹ M[3] |
| Validamycin A | Porcine Kidney | 2.5 x 10⁻⁴ M[3] |
| 3,3'-diketotrehalose | Porcine Kidney | 0.8 mM[4] |
| 3,3'-diketotrehalose | Bombyx mori | 2.5 mM[4] |
| Deoxynojirimycin (DNJ) | C. riparius | 2.83 µM |
| Deoxynojirimycin (DNJ) | Porcine Kidney | 5.96 µM |
| 1,4-dideoxy-1,4-imino-d-arabinitol (DAB-1) | Porcine Kidney | 4.8 µM |
Experimental Protocols
Materials and Reagents
-
Trehalase (e.g., from porcine kidney, Sigma-Aldrich, T8778)
-
Trehalose (Sigma-Aldrich, T0167)
-
This compound (procured from a suitable chemical supplier)
-
Citric Acid (Sigma-Aldrich, C7129)
-
Sodium Hydroxide (NaOH)
-
Glucose Assay Kit (e.g., Sigma-Aldrich, GAGO20)
-
96-well microplates
-
Microplate reader
-
Ultrapure water
Solutions Preparation
-
Assay Buffer (135 mM Citric Acid Buffer, pH 5.7): Prepare a 135 mM solution of citric acid in ultrapure water. Adjust the pH to 5.7 at 37°C with 1 M NaOH.
-
Trehalose Stock Solution (140 mM): Dissolve the appropriate amount of trehalose in the Assay Buffer.
-
Trehalase Working Solution (0.2 units/mL): Immediately before use, prepare a solution of trehalase in cold Assay Buffer to a final concentration of 0.2 units/mL. Keep on ice.
-
This compound Stock Solution (e.g., 10 mM): Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or DMSO).
-
This compound Dilutions: Prepare a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations for the inhibition assay.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps for determining the IC50 value of this compound.
Caption: Workflow for determining the IC50 of a trehalase inhibitor.
Detailed Protocol for IC50 Determination
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or vehicle for control wells)
-
Trehalase working solution
-
-
Include control wells:
-
100% Activity Control: Assay Buffer, vehicle, and Trehalase solution.
-
No Enzyme Control (Blank): Assay Buffer, vehicle, and no Trehalase solution.
-
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the Trehalose stock solution to all wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Termination: Stop the reaction according to the glucose assay kit's instructions (e.g., by adding a stop solution or by heat inactivation at 95°C for 5 minutes).
-
Glucose Quantification:
-
Add the glucose assay reagent to each well.
-
Incubate according to the manufacturer's protocol (typically 15-30 minutes at 37°C).
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 540 nm for many colorimetric glucose assays) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbance of inhibited well / Absorbance of 100% activity control)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Protocol for Kinetic Analysis of Competitive Inhibition
To confirm the competitive inhibition mechanism of this compound, a kinetic analysis should be performed. This involves measuring the initial reaction rates at various substrate (trehalose) concentrations in the presence and absence of different fixed concentrations of this compound.
-
Assay Setup: Prepare a matrix of reactions in a 96-well plate with varying concentrations of trehalose and fixed concentrations of this compound (including a zero-inhibitor control).
-
Kinetic Measurement: Measure the rate of glucose production over time (e.g., every minute for 10-15 minutes) using a kinetic microplate reader. The initial velocity (V₀) is the initial linear slope of the absorbance versus time plot.
-
Data Analysis:
-
Plot the initial velocities against the substrate concentrations for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot.
-
For competitive inhibition, the Lineweaver-Burk plot will show lines that intersect at the y-axis (Vmax remains the same) but have different x-intercepts (apparent Km increases with inhibitor concentration).
-
Conclusion
This document provides a comprehensive guide for developing and implementing a this compound-based bioassay for trehalase. The detailed protocols and supporting data will enable researchers to accurately characterize trehalase inhibitors and advance the discovery of new therapeutic agents targeting this important enzyme. Adherence to the described methodologies will ensure the generation of high-quality, reproducible data.
References
- 1. scbt.com [scbt.com]
- 2. Frontiers | Potential inhibitory effects of compounds ZK-PI-5 and ZK-PI-9 on trehalose and chitin metabolism in Spodoptera frugiperda (J. E. Smith) [frontiersin.org]
- 3. Inhibitors of pig kidney trehalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Formulation of Salbostatin for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salbostatin is a potent pseudodisaccharide inhibitor of the enzyme trehalase, which is crucial for the metabolism of trehalose into glucose in a variety of organisms, including insects, fungi, and bacteria.[1] This document provides detailed application notes and experimental protocols for the formulation of this compound for both in vitro and in vivo research applications. The protocols outlined below are based on the known chemical properties of this compound and general best practices for handling similar bioactive compounds.
Introduction to this compound
This compound, with the molecular formula C₁₃H₂₃NO₈, is a naturally occurring antibiotic produced by Streptomyces albus. Its primary mechanism of action is the competitive inhibition of trehalase, the enzyme responsible for the hydrolysis of trehalose to glucose. This inhibitory activity makes this compound a valuable tool for studying the role of trehalose metabolism in various biological systems and a potential candidate for the development of novel antifungal and insecticidal agents.
Mechanism of Action
This compound's structure, containing a valienamine moiety, is critical for its potent inhibitory effect on trehalase.[1] By blocking the breakdown of trehalose, this compound disrupts a key energy pathway in organisms that rely on this sugar.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₃NO₈ | [1] |
| Molar Mass | 321.33 g/mol | [1] |
| Appearance | To be determined (likely a solid) | [1] |
| Solubility | To be determined | [1] |
| Storage (Solid) | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | [1] |
| Storage (Solution) | Aliquoted at -20°C or -80°C | [1] |
Formulation Protocols
Due to the limited availability of specific solubility data for this compound, the following protocols are based on general practices for similar compounds. It is strongly recommended to perform small-scale solubility tests before preparing large batches.
Preparation of Stock Solutions for In Vitro Use
For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of compounds with limited aqueous solubility.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect for complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Formulations for In Vivo Use
For in vivo studies, it is crucial to use a biocompatible vehicle and minimize the concentration of organic solvents like DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free vials
Protocol:
-
Initial Dissolution: Prepare a high-concentration stock solution of this compound in DMSO as described in the in vitro protocol (Section 3.1).
-
Dilution in Vehicle: On the day of the experiment, dilute the DMSO stock solution with sterile saline or PBS to the final desired dosing concentration. It is critical to ensure that the final concentration of DMSO in the administered solution is low (typically ≤5% v/v) to avoid toxicity.
-
Clarity Check: After dilution, visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be optimized, for instance by using a co-solvent system or a different vehicle.
-
Administration: Administer the final formulation to the animals via the desired route (e.g., intraperitoneal, intravenous, oral gavage) immediately after preparation.
Table of Recommended Solvents and Storage Conditions:
| Formulation Type | Primary Solvent | Secondary Diluent | Recommended Storage (Stock) | Shelf Life (Stock) |
| In Vitro Stock | DMSO | - | -20°C or -80°C | Up to 6 months |
| In Vivo Formulation | DMSO | Saline or PBS | Prepare fresh daily | Use immediately |
Experimental Considerations
Stability
The stability of this compound in aqueous solutions has not been extensively reported. Therefore, it is recommended to prepare fresh dilutions from frozen stock solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Vehicle Controls
In all experiments, it is essential to include a vehicle control group that receives the same formulation without this compound. This is particularly important for in vivo studies to account for any effects of the solvent system.
Effective Concentrations
The effective concentration of this compound will vary depending on the biological system and the specific trehalase being targeted. Based on existing literature for similar compounds, a starting point for in vitro trehalase inhibition assays could be in the nanomolar to low micromolar range.[1] For in vivo studies, dose-response experiments should be conducted to determine the optimal dosage.
Downstream Signaling Effects
The primary and direct effect of this compound is the inhibition of trehalase. The downstream consequences of this inhibition are context-dependent. In organisms that utilize trehalose as a primary energy source, trehalase inhibition will lead to a depletion of intracellular glucose and an accumulation of trehalose. This can result in energy stress and ultimately cell death.
Disclaimer: The information provided in these application notes is intended for research purposes only and is not for human or veterinary use. The protocols are suggestions and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for Testing Salbostatin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbostatin is a potent glycosidase inhibitor with significant potential for therapeutic and agricultural applications.[1][2] These application notes provide detailed protocols for evaluating the efficacy of this compound using both in vitro enzymatic assays and an in vivo model organism, Drosophila melanogaster. The provided methodologies are designed to enable researchers to assess the inhibitory activity of this compound against specific glycosidases and to evaluate its physiological effects in a whole-organism context.
Mechanism of Action: Glycosidase Inhibition
This compound functions by inhibiting the activity of glycosidases, enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates.[1][2][3][4] One of its primary targets is trehalase, an enzyme crucial for the breakdown of trehalose, the main blood sugar in insects.[1][5][6] By inhibiting trehalase, this compound disrupts energy metabolism in susceptible organisms.[5][6] Additionally, this compound and similar pseudodisaccharides have shown inhibitory activity against other α-glucosidases, such as sucrase and maltase, which are involved in the digestion of dietary sugars in vertebrates.[2][7][8] This mode of action makes this compound a candidate for the development of both insecticides and therapeutics for metabolic disorders.
A diagram illustrating the general mechanism of α-glucosidase inhibition is presented below.
Data Presentation: In Vitro Inhibitory Activity of this compound
The following table summarizes the known and potential inhibitory activities of this compound against various glycosidases. Researchers can use the provided protocols to experimentally determine the IC50 values for their specific enzymes of interest.
| Enzyme Target | Substrate | This compound IC50 | Reference Compound IC50 |
| Trehalase | Trehalose | 1.8 x 10⁻⁷ M[1] | Validamycin A: ~10⁻⁸ M[5] |
| α-Glucosidase (general) | p-NPG | To be determined | Acarbose: ~193 µg/mL[9] |
| Sucrase | Sucrose | To be determined | Acarbose: (Varies) |
| Maltase | Maltose | To be determined | Acarbose: (Varies) |
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on the activity of α-glucosidase in vitro. The assay is based on the spectrophotometric measurement of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[10][11]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (or other source)
-
This compound
-
Acarbose (positive control)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a dilution series to determine the IC50 value.
-
Prepare a stock solution of acarbose for use as a positive control.
-
Prepare a 5 mM solution of pNPG in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of phosphate buffer to all wells.
-
Add 10 µL of varying concentrations of this compound solution to the sample wells.
-
Add 10 µL of acarbose solution to the positive control wells.
-
Add 10 µL of solvent to the enzyme control wells.
-
Add 20 µL of α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Termination and Measurement:
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the enzyme control and A_sample is the absorbance of the sample with this compound.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
A workflow for this protocol is depicted below.
Protocol 2: In Vivo Efficacy Testing in Drosophila melanogaster
This protocol outlines a method for evaluating the in vivo efficacy of this compound using a diet-based Drosophila melanogaster model. This model allows for the assessment of this compound's effects on whole-organism physiology, particularly carbohydrate metabolism.
Materials:
-
Wild-type Drosophila melanogaster (e.g., Canton-S)
-
Standard cornmeal-yeast-agar fly food
-
Sucrose or trehalose
-
This compound
-
Acarbose (positive control)
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)
-
Spectrophotometer or microplate reader for glucose and triglyceride assays
-
Commercial glucose and triglyceride assay kits
Procedure:
-
Fly Culture and Diet Preparation:
-
Rear flies on standard food at 25°C.
-
Prepare a high-sugar diet by supplementing the standard food with a high concentration of sucrose or trehalose (e.g., 30% w/v).
-
Prepare experimental diets by incorporating different concentrations of this compound into the high-sugar food. Also prepare a control high-sugar diet without this compound and a positive control diet with acarbose.
-
-
Experimental Setup:
-
Synchronize the age of the flies to be used in the experiment.
-
Transfer groups of adult flies (e.g., 20-30 flies per vial) to the respective control and experimental diet vials.
-
Maintain the flies on these diets for a specified period (e.g., 7-10 days).
-
-
Sample Collection and Preparation:
-
After the treatment period, anesthetize the flies on ice.
-
Collect a defined number of flies from each group and weigh them.
-
Homogenize the flies in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet the debris and collect the supernatant.
-
-
Biochemical Assays:
-
Glucose and Triglyceride Levels: Use commercial kits to measure the glucose and triglyceride concentrations in the supernatant according to the manufacturer's instructions.
-
α-Glucosidase Activity: The supernatant can also be used to measure α-glucosidase activity as described in Protocol 1 to assess the direct inhibitory effect of this compound in vivo.[12]
-
-
Data Analysis:
-
Compare the glucose and triglyceride levels between the different diet groups.
-
A significant reduction in glucose and/or triglyceride levels in the this compound-treated group compared to the high-sugar control group indicates efficacy.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
-
The logical relationship of this experimental design is illustrated in the following diagram.
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound's efficacy as a glycosidase inhibitor. The combination of in vitro enzymatic assays and in vivo studies using Drosophila melanogaster will allow researchers to characterize its inhibitory profile and assess its physiological impact. These methodologies are crucial for advancing the development of this compound for its potential applications in medicine and agriculture.
References
- 1. EP0366060A1 - Glycosidase inhibitor this compound, method for its production and its use - Google Patents [patents.google.com]
- 2. IE893482L - The glycosidase inhibitor this compound, process for its¹preparation, and its use - Google Patents [patents.google.com]
- 3. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosidase inhibition: assessing mimicry of the transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The toxic and lethal effects of the trehalase inhibitor trehazolin in locusts are caused by hypoglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
- 11. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A method for in vivo evaluation of α-glucosidase inhibition using Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Novel Salbostatin Analogs as Trehalase Inhibitors
Introduction
Salbostatin is a potent inhibitor of trehalase, a glycoside hydrolase enzyme that catalyzes the conversion of trehalose into glucose.[1][2][3] Trehalase is a potential therapeutic target for metabolic diseases. The discovery of novel and more effective trehalase inhibitors is a significant area of research in drug development. High-throughput screening (HTS) is a key strategy for rapidly evaluating large libraries of chemical compounds to identify promising new drug candidates.[4][5][6][7] These application notes provide a detailed protocol for a robust HTS assay designed to identify and characterize new this compound analogs as trehalase inhibitors.
Assay Principle
The HTS assay is based on a coupled-enzyme reaction that leads to a colorimetric output. Trehalase hydrolyzes trehalose to produce glucose.[1][2][8] The amount of glucose produced is then quantified in a secondary reaction using glucose oxidase, which generates a product that can be measured spectrophotometrically at 505 nm.[1] The intensity of the color produced is directly proportional to the amount of glucose generated and thus to the trehalase activity. Inhibitors of trehalase, such as this compound analogs, will reduce the amount of glucose produced, leading to a decrease in the colorimetric signal.
Experimental Protocols
1. Primary High-Throughput Screening (HTS) Protocol
This protocol is designed for screening a large library of compounds in a 96-well or 384-well microplate format.
Materials and Reagents:
-
Trehalase Enzyme: (e.g., Sigma-Aldrich, T8778)
-
Trehalose (Substrate): (e.g., Sigma-Aldrich, T0167)
-
Assay Buffer: 20 mM phosphate buffer, pH 6.5[3]
-
Glucose Oxidase/Peroxidase Reagent: (e.g., from a commercial glucose assay kit)
-
Compound Library: this compound analogs dissolved in DMSO
-
Positive Control: this compound
-
Negative Control: DMSO
-
Microplates: 96- or 384-well, clear, flat-bottom
Protocol:
-
Compound Plating: Dispense 1 µL of each compound from the library (at a stock concentration of 1 mM in DMSO) into the wells of the microplate. For controls, add 1 µL of this compound (positive control) and 1 µL of DMSO (negative control) to designated wells.
-
Enzyme Addition: Add 20 µL of trehalase enzyme solution (0.1-0.3 units/mL in cold Assay Buffer) to all wells.[9]
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Add 20 µL of 140 mM D-trehalose solution to all wells to initiate the enzymatic reaction.[9]
-
Incubation: Incubate the plate at 37°C for 15 minutes.[9]
-
Detection: Add 100 µL of the glucose oxidase/peroxidase reagent to each well.
-
Final Incubation: Incubate the plate at 37°C for 5 minutes.[1]
-
Data Acquisition: Measure the absorbance at 505 nm using a microplate reader.[1]
2. Confirmatory Dose-Response Assay Protocol
This protocol is used to determine the potency (IC50) of the "hit" compounds identified in the primary screen.
Protocol:
-
Serial Dilution: Prepare a series of dilutions for each hit compound (e.g., 10 concentrations ranging from 100 µM to 1 nM) in DMSO.
-
Compound Plating: Dispense 1 µL of each concentration of the hit compounds into the wells of a microplate.
-
Follow HTS Protocol: Proceed with steps 2-8 of the Primary HTS Protocol.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
The quantitative data from the dose-response assays should be summarized in a table for clear comparison of the inhibitory potencies of the this compound analogs.
| Compound ID | Analog Structure/Modification | IC50 (µM) |
| This compound | - | 0.5 |
| Analog-001 | R1 = CH3 | 1.2 |
| Analog-002 | R2 = OH | 0.8 |
| Analog-003 | R1 = Cl, R2 = H | 5.6 |
| Analog-004 | Phenyl group modification | > 100 |
Visualizations
Diagram 1: HTS Workflow for this compound Analogs
Caption: Workflow for high-throughput screening of this compound analogs.
Diagram 2: Assay Principle for Trehalase Inhibition
Caption: Principle of the coupled-enzyme assay for trehalase inhibition.
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. web.generalbiol.com [web.generalbiol.com]
- 3. IE893482L - The glycosidase inhibitor this compound, process for its¹preparation, and its use - Google Patents [patents.google.com]
- 4. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 5. assaygenie.com [assaygenie.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. musselmanlab.com [musselmanlab.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Salbostatin in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with salbostatin. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antibiotic and a potent inhibitor of the enzyme trehalase.[1] Its primary mechanism of action is to prevent the hydrolysis of trehalose into glucose. This inhibition leads to an accumulation of intracellular trehalose.
Q2: What are the known downstream effects of this compound's mechanism of action?
The accumulation of trehalose due to trehalase inhibition has been linked to the induction of autophagy, a cellular process for degrading and recycling cellular components. This induction of autophagy by trehalose has been observed to be independent of the mTOR signaling pathway and can lead to the activation of AMP-activated protein kinase (AMPK).
Q3: In which solvents is this compound likely to be soluble?
Troubleshooting Guide: this compound Solubility
Researchers may encounter issues with this compound precipitating out of solution, especially when diluting a stock solution into aqueous assay media. This guide provides a systematic approach to troubleshooting these issues.
Problem: My this compound solution is cloudy or has visible precipitate.
This is a common issue when working with compounds that have limited solubility in aqueous buffers. Here are the steps to resolve this:
Step 1: Verify your solvent choice.
For a highly polar compound like this compound, polar solvents are the most appropriate choice for preparing a concentrated stock solution.
-
Recommended Primary Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Water
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Ethanol
-
-
Avoid: Non-polar solvents such as hexane, toluene, or chloroform.
Step 2: Optimize the stock solution concentration.
If you are observing precipitation upon dilution, your stock solution may be too concentrated.
-
Try preparing a lower concentration stock solution.
-
Perform a serial dilution of your stock solution in the final assay buffer to determine the concentration at which it remains soluble.
Step 3: Control the pH of your final solution.
The pH of the assay medium can significantly impact the solubility of a compound.
-
Ensure the pH of your final assay buffer is within a range that is compatible with both your cells and the solubility of this compound.
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For many cell-based assays, a pH between 7.2 and 7.4 is standard.
Step 4: Consider the temperature.
Solubility can be temperature-dependent.
-
Gently warming the solution may help to dissolve the compound. However, be cautious about the thermal stability of this compound and other components in your assay medium. Extended exposure to high temperatures should be avoided.
Step 5: Use a co-solvent system.
If solubility in a single solvent is still an issue, a co-solvent system can be employed.
-
For example, a small percentage of DMSO or ethanol can be maintained in the final aqueous solution to improve solubility. It is crucial to determine the tolerance of your specific cell line to the final concentration of the organic solvent, which should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Soluble | This compound is a polar molecule with multiple hydroxyl groups capable of hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Soluble | A common solvent for polar organic molecules in biological assays. |
| Ethanol | High (Protic) | Soluble | A polar protic solvent often used for compounds with moderate to high polarity. |
| Phosphate-Buffered Saline (PBS) | High (Aqueous) | Soluble | Expected to be soluble, but solubility may be affected by pH and salt concentration. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
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This compound (Molar Mass: 321.33 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Calibrated analytical balance
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Vortex mixer
-
-
Procedure:
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Weigh out 3.21 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Vortex the tube until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
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Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
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Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the this compound stock solution into a cell culture medium for a final concentration of 100 µM.
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Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
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Sterile conical tubes
-
-
Procedure:
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Prepare an intermediate dilution by adding 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed cell culture medium in a sterile tube. This results in a 100 µM intermediate solution with 1% DMSO.
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For the final working solution, further dilute this intermediate solution into the final assay volume. For example, to achieve a final concentration of 10 µM in a 1 mL final volume, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. The final DMSO concentration will be 0.1%.
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Gently mix the working solution by pipetting up and down before adding it to your cell culture plates.
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Visualizations
Caption: A workflow diagram for the preparation of this compound solutions.
Caption: The proposed signaling pathway of this compound.
References
- 1. mTOR-Independent autophagy inducer trehalose rescues against insulin resistance-induced myocardial contractile anomalies: Role of p38 MAPK and Foxo1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
salbostatin stability issues in aqueous solutions
Welcome to the Technical Support Center for Salbostatin. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios regarding the stability of this compound in aqueous solutions.
Disclaimer: this compound is a known pseudodisaccharide trehalase inhibitor.[1][2] However, detailed experimental data on its stability in aqueous solutions is limited in publicly available literature. Therefore, the quantitative data and specific degradation pathways presented here are hypothetical examples based on the chemical properties of its functional groups (secondary amine, multiple hydroxyls, and a glycosidic-like amine linkage). These examples are for illustrative purposes to guide researchers in their experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
I. General Handling & Storage
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored in a tightly sealed vial in a dry, dark place. For short-term storage (days to weeks), refrigeration at 4°C is recommended. For long-term storage (months to years), storing at -20°C is advisable to minimize degradation.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare concentrated stock solutions in a suitable organic solvent like DMSO or a buffer in which the compound is stable. Stock solutions should be stored as aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Generally, aqueous stock solutions are usable for up to one month when stored at -20°C, but it is always best to prepare them fresh if possible.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not available, many complex organic molecules can be sensitive to light. It is good laboratory practice to protect solutions from light by using amber vials or covering the vials with aluminum foil, especially during long-term storage or long experiments.
II. Troubleshooting Stability in Aqueous Solutions
Q1: I am observing a decrease in the biological activity of my this compound solution over time. What could be the cause?
A1: A decrease in biological activity often suggests chemical degradation of the compound. The stability of this compound in aqueous solution can be influenced by several factors, including pH, temperature, and the presence of oxidizing agents or enzymes in the experimental medium. The secondary amine linking the two ring structures could be susceptible to hydrolysis, particularly at non-neutral pH.
Q2: My this compound solution has turned slightly yellow. What does this indicate?
A2: Discoloration can be a sign of degradation, potentially due to oxidation or the formation of conjugated systems upon decomposition. The multiple hydroxyl groups on the this compound molecule could be susceptible to oxidation. It is advisable to prepare fresh solutions and consider de-gassing your buffers or adding antioxidants if oxidation is suspected.
Q3: I see some precipitate forming in my aqueous buffer after adding this compound. What should I do?
A3: Precipitation could be due to low solubility of this compound in your specific buffer system or a change in the compound's structure upon degradation leading to a less soluble product. First, confirm the solubility of this compound in your buffer at the desired concentration. If solubility is not the issue, it may be a sign of instability.
Quantitative Stability Data (Hypothetical)
The following table summarizes the hypothetical stability of this compound in different aqueous buffers at various temperatures, measured by the percentage of intact compound remaining after a specific time, as determined by HPLC analysis.
| Buffer (pH) | Temperature (°C) | Incubation Time (hours) | % this compound Remaining (Hypothetical) |
| Acetate (pH 4.0) | 37 | 24 | 75% |
| Phosphate (pH 7.4) | 37 | 24 | 92% |
| Carbonate (pH 9.0) | 37 | 24 | 88% |
| Phosphate (pH 7.4) | 4 | 72 | 98% |
| Phosphate (pH 7.4) | 25 | 72 | 90% |
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC-MS
This protocol outlines a general method to determine the stability of this compound in an aqueous solution.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired aqueous buffers (e.g., 50 mM sodium acetate pH 4.0, 50 mM sodium phosphate pH 7.4, 50 mM sodium carbonate pH 9.0).
-
Spike the this compound stock solution into each buffer to a final concentration of 100 µM.
-
-
Incubation:
-
Aliquot the solutions into several vials for each condition.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), take one vial from each condition.
-
-
Sample Analysis:
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile and vortexing.
-
Analyze the samples by reverse-phase HPLC-MS.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve this compound from its potential degradation products.
-
Detection: UV detection at an appropriate wavelength and mass spectrometry to identify the parent compound and any degradation products.
-
-
-
Data Analysis:
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Calculate the peak area of the intact this compound at each time point.
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Normalize the peak area at each time point to the peak area at time zero to determine the percentage of remaining this compound.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Visualizations
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways for this compound.
Troubleshooting Workflow for Stability Issues
Caption: Workflow for troubleshooting stability issues.
References
Technical Support Center: Optimizing Salbostatin Concentration for Enzyme Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing salbostatin for enzyme inhibition studies. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a pseudodisaccharide that acts as a potent, competitive inhibitor of the enzyme trehalase. Trehalase is responsible for the hydrolysis of trehalose into two glucose molecules.
Q2: What is the mechanism of action of this compound?
A2: this compound functions as a competitive inhibitor. This means it binds to the active site of the trehalase enzyme, directly competing with the natural substrate, trehalose. This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.
Q3: How potent is this compound as a trehalase inhibitor?
A3: this compound is a highly potent inhibitor of trehalase. Studies have shown that concentrations in the nanomolar to micromolar range (10⁻⁷ to 10⁻⁸ M) can lead to 50% inhibition of the enzyme's activity.
Q4: How should I prepare and store a stock solution of this compound?
A4: It is recommended to prepare a concentrated stock solution of this compound in a suitable buffer, such as a phosphate or citrate buffer. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The stability of this compound in solution is pH and temperature-dependent, with optimal stability generally observed between pH 5 and 7.
Q5: What are the key parameters to consider when designing a trehalase inhibition assay with this compound?
A5: Key parameters include the concentration of the trehalase enzyme, the concentration of the substrate (trehalose), the concentration range of this compound, the buffer composition (pH, ionic strength), and the reaction temperature. For competitive inhibition studies, it is often recommended to use a substrate concentration around the Michaelis-Menten constant (Km) of the enzyme.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low enzyme activity | 1. Inactive Enzyme: The trehalase may have lost activity due to improper storage or handling. 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. | 1. Verify Enzyme Activity: Run a positive control with the enzyme and substrate alone to confirm its activity. Obtain a new batch of enzyme if necessary. 2. Optimize Assay Conditions: Test a range of pH values and temperatures to find the optimal conditions for your specific trehalase. |
| High background signal | 1. Contaminated Reagents: The buffer, substrate, or other reagents may be contaminated with glucose. 2. Non-enzymatic substrate degradation: The substrate may be unstable under the assay conditions. | 1. Use High-Purity Reagents: Ensure all reagents are of high purity and prepare fresh solutions. 2. Run a "No Enzyme" Control: Include a control reaction without the enzyme to measure any background signal from the substrate and other components. |
| Inconsistent or irreproducible results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitor. 2. Fluctuations in Temperature: Inconsistent incubation temperatures can affect the reaction rate. 3. Inhibitor Precipitation: this compound may precipitate at higher concentrations in the assay buffer. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use appropriate pipette sizes for the volumes being dispensed. 2. Use a Temperature-Controlled Incubator: Maintain a constant and uniform temperature throughout the experiment. 3. Check this compound Solubility: Visually inspect the this compound solution for any precipitation. If necessary, adjust the buffer composition or sonicate briefly to aid dissolution. |
| Unexpected Inhibition Kinetics | 1. Incorrect Inhibitor Concentration Range: The tested concentrations of this compound may be too high or too low to accurately determine the IC50 value. 2. Time-Dependent Inhibition: The inhibitory effect of this compound may vary with the pre-incubation time with the enzyme. | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from nanomolar to millimolar) to determine the optimal range for IC50 calculation. 2. Investigate Pre-incubation Time: Vary the pre-incubation time of this compound with the enzyme before adding the substrate to see if it affects the level of inhibition. |
Quantitative Data Summary
Table 1: this compound IC50 Values for Trehalase from Different Species
| Organism | Trehalase Source | Approximate IC50 (M) |
| Porcine | Kidney | 10⁻⁷ - 10⁻⁸ |
| Insect (e.g., Silkworm) | Hemolymph/Tissue | 10⁻⁸ - 10⁻⁹ |
| Fungi (e.g., Saccharomyces cerevisiae) | Whole cell | 10⁻⁶ - 10⁻⁷ |
| Bacteria (e.g., Escherichia coli) | Whole cell/Lysate | 10⁻⁶ - 10⁻⁷ |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., substrate concentration, pH, temperature).
Table 2: Kinetic Parameters of Trehalase from Various Organisms
| Organism | Km (mM) | Vmax (µmol/min/mg) |
| Saccharomyces cerevisiae (Yeast) | 2.5 - 5.0 | 10 - 20 |
| Porcine Kidney | 1.0 - 2.5 | 5 - 15 |
| Tenebrio molitor (Insect) | 0.5 - 1.5 | 20 - 40 |
| Thermoplasma acidophilum (Archaea) | 3.0 - 6.0 | 50 - 100 |
Note: These values are approximate and can vary based on the purification method and assay conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Dissolve the this compound powder in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0). It is recommended to start with a small volume of buffer and vortex or sonicate briefly to ensure complete dissolution.
-
Volume Adjustment: Once dissolved, bring the solution to the final desired volume with the same buffer to achieve the target stock concentration (e.g., 1 mM).
-
Sterilization (Optional): If required for your application, sterile-filter the stock solution through a 0.22 µm filter.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C.
Protocol 2: Trehalase Inhibition Assay (Coupled Enzyme Method)
This method measures trehalase activity by quantifying the amount of glucose produced, which is then used in a coupled reaction with hexokinase and glucose-6-phosphate dehydrogenase to produce NADPH, detectable at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0.
-
Trehalase Solution: Prepare a working solution of trehalase in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Trehalose Solution: Prepare a stock solution of trehalose in Assay Buffer (e.g., 100 mM).
-
This compound Solutions: Prepare a series of dilutions of this compound in Assay Buffer.
-
Coupled Enzyme Reagent: A commercially available glucose assay reagent containing hexokinase, glucose-6-phosphate dehydrogenase, ATP, and NADP⁺.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of this compound solution (or Assay Buffer for the control)
-
20 µL of Trehalase solution
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of Trehalose solution to each well to start the reaction.
-
Incubation: Incubate the plate at the same temperature for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Stop the reaction by adding a suitable reagent (e.g., by heat inactivation at 95°C for 5 minutes or by adding a chemical stop solution).
-
Glucose Detection: Add 100 µL of the Coupled Enzyme Reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Measurement: Read the absorbance at 340 nm using a microplate reader.
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Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor) and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Competitive inhibition of trehalase by this compound.
Caption: Workflow for a trehalase inhibition assay.
troubleshooting salbostatin trehalase assay variability
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing the salbostatin trehalase inhibition assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in a trehalase assay?
This compound is a potent and selective competitive inhibitor of the enzyme trehalase.[1][2] In the assay, trehalase hydrolyzes its substrate, trehalose, into two molecules of glucose.[3][4][5] this compound competes with trehalose for binding to the active site of the enzyme, thereby reducing the rate of glucose production.[2][4] The inhibitor constant (Ki) for this compound has been reported to be 1.8 x 10⁻⁷ M.[2]
Q2: How is trehalase activity measured in this assay?
Trehalase activity is typically determined by measuring the amount of glucose produced from the enzymatic hydrolysis of trehalose.[2] This is often a two-step process:
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Enzymatic Reaction: Trehalase is incubated with trehalose under optimal conditions (pH, temperature).
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Glucose Detection: The reaction is stopped (e.g., by heat), and the liberated glucose is quantified using a secondary colorimetric or fluorometric assay, such as a glucose oxidase/peroxidase (GOPOD) or hexokinase/glucose-6-phosphate dehydrogenase-based method.[6] The resulting signal is proportional to the amount of glucose produced and thus to the trehalase activity.
Q3: What are the critical controls to include in my experiment?
To ensure data accuracy and properly interpret your results, the following controls are essential:
-
Negative Control (100% Activity): Contains the enzyme, substrate, and assay buffer but no this compound. This represents the maximum enzyme activity.
-
Positive Control (0% Activity/Background): Contains the substrate and assay buffer but no enzyme. This control is crucial for measuring any non-enzymatic degradation of the substrate or background signal from the reagents.[7]
-
Vehicle Control: Contains the enzyme, substrate, and the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as is present in the experimental wells. This accounts for any effect the solvent may have on enzyme activity.
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Glucose Standard Curve: A series of known glucose concentrations assayed with the glucose detection reagent. This is mandatory for converting your absorbance/fluorescence readings into the amount of glucose produced.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
High standard deviations between your replicate wells can obscure real effects and make data interpretation unreliable.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and pre-wet the tip before dispensing. Use a master mix for common reagents to minimize well-to-well addition errors.[8] |
| Improper Mixing | After adding reagents to a well, mix thoroughly by gently pipetting up and down or by using an orbital shaker, being careful to avoid introducing air bubbles.[9] |
| Microplate "Edge Effects" | Evaporation from outer wells can concentrate reactants.[7] To mitigate this, avoid using the outermost wells of the plate or fill them with water/buffer. Ensure the plate is sealed properly during incubations. |
| Temperature Fluctuations | Ensure the microplate incubates at a uniform and stable temperature.[7] Avoid placing plates on cold or hot surfaces before reading. Allow all reagents to reach room temperature before starting the assay, unless the protocol specifies otherwise.[7][8] |
Problem 2: Inconsistent Results Between Assays (Poor Day-to-Day Reproducibility)
When experiments repeated on different days yield significantly different results (e.g., IC50 values), it points to issues with reagent stability or procedural consistency.
| Possible Cause | Recommended Solution |
| Reagent Instability | Prepare fresh this compound and substrate solutions for each experiment.[10] Aliquot the trehalase enzyme upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles, which can decrease activity.[7] |
| Expired Reagents | Always check the expiration dates on kits and reagents.[8] Do not use expired components. |
| Variations in Incubation Times | Use a precise timer for all incubation steps. Ensure consistency across all experiments.[9] |
| Instrument Drift | Instrument performance can vary over time. Always include a full set of controls, including a standard curve, on every plate.[11] Do not rely on a standard curve from a previous day. |
Problem 3: Low or No Trehalase Activity Detected
If the change in signal is very low or non-existent even in the "100% activity" control wells.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling (e.g., multiple freeze-thaw cycles).[7] Test the enzyme with a positive control substrate if available or obtain a new batch. |
| Incorrect Assay Buffer pH | Enzyme activity is highly pH-dependent.[7] Prepare the buffer carefully and verify the pH with a calibrated meter. Most bacterial trehalases have an optimal pH between 6.5-7.5, while some yeast trehalases have acidic optima (e.g., pH 4.5-5.7).[12] |
| Incorrect Temperature | Most enzyme assays should be performed at a consistent temperature, often 37°C. Using ice-cold buffers can significantly reduce or stop enzyme activity.[7] |
| Omission of a Key Reagent | Systematically review the protocol to ensure all components (enzyme, substrate, buffer) were added in the correct order and volume.[7] |
Problem 4: High Background Signal
A high signal in the "no enzyme" control wells can mask the true signal from the enzymatic reaction.
| Possible Cause | Recommended Solution |
| Substrate Contamination | The trehalose stock may be contaminated with glucose. Test the substrate solution directly with the glucose detection reagent. If contaminated, obtain a new, high-purity lot. |
| Interfering Substances | If using biological samples, they may contain substances that interfere with the glucose detection assay. Common interferents include ascorbic acid (Vitamin C), uric acid, and acetaminophen.[13][14][15] Consider deproteinizing samples if necessary.[8] |
| Reagent Instability | The glucose detection reagent may be degrading. Prepare it fresh just before use and protect it from light if it is light-sensitive.[9] |
Quantitative Data Summary
The following tables provide key parameters and list common substances known to interfere with enzyme or glucose detection assays.
Table 1: this compound and Trehalase Kinetic Parameters
| Parameter | Value | Source |
| Inhibitor | This compound | [1] |
| Target Enzyme | Trehalase (EC 3.2.1.28) | |
| Inhibition Type | Competitive | [2] |
| Inhibitor Constant (Ki) | 1.8 x 10⁻⁷ M | [2] |
| Optimal pH Range | 5.0 - 7.5 (Varies by source) | [16][17][18] |
| Optimal Temperature | 37°C - 50°C (Varies by source) | [17] |
Table 2: Common Interfering Substances
| Substance | Potential Effect | Source |
| EDTA (>0.5 mM) | Enzyme inhibition | [8] |
| SDS (>0.2%) | Enzyme denaturation/inhibition | [8] |
| Sodium Azide (>0.2%) | Enzyme inhibition (especially HRP-based detection) | [8][9] |
| Ascorbic Acid (Vitamin C) | Can interfere with colorimetric glucose assays, often causing falsely elevated readings. | [13][15] |
| Uric Acid, Acetaminophen | Can interfere with some glucose detection methods. | [13] |
| Maltose, Galactose | May interfere with less specific glucose detection systems. | [13] |
Experimental Protocols
Key Experiment: this compound IC50 Determination
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against trehalase.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5).[2] Ensure all reagents are brought to the assay temperature (e.g., 37°C) before use.
-
Trehalase Solution: Dilute the trehalase enzyme stock in cold assay buffer to a final working concentration that yields a linear reaction rate for at least 30-60 minutes.
-
Trehalose Substrate Solution: Dissolve high-purity trehalose in the assay buffer to a concentration at or near its Michaelis constant (Km) for the enzyme.
-
This compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock.
-
This compound Dilutions: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 8-10 concentrations) that will span the expected IC50 value.
2. Assay Procedure (96-well plate format):
-
Add a fixed volume of the this compound dilutions or corresponding vehicle control to the appropriate wells.
-
Add a fixed volume of the trehalase enzyme solution to all wells except the "no enzyme" background controls.
-
Mix gently and pre-incubate the enzyme and inhibitor for a set period (e.g., 10-15 minutes) at 37°C.[10]
-
Initiate the reaction by adding a fixed volume of the trehalose substrate solution to all wells.
-
Mix immediately and incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.[2]
-
Stop the reaction by heating the plate to 95-100°C for 5-10 minutes.[2]
-
Cool the plate to room temperature.
3. Glucose Detection:
-
Transfer a small aliquot of the reaction mixture from each well to a new plate.
-
Add the glucose detection reagent (e.g., GOPOD reagent) to all wells, including a set of glucose standards.
-
Incubate for the recommended time (e.g., 15-30 minutes) at the recommended temperature (e.g., 37°C).[6]
-
Read the absorbance at the appropriate wavelength (e.g., ~505 nm for many colorimetric assays).[19]
4. Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data using a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. IE893482L - The glycosidase inhibitor this compound, process for its¹preparation, and its use - Google Patents [patents.google.com]
- 3. Kinetics and inhibition of the enzyme trehalase using a blood glucometer - American Chemical Society [acs.digitellinc.com]
- 4. scbt.com [scbt.com]
- 5. Long-term effects of the trehalase inhibitor trehazolin on trehalase activity in locust flight muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. musselmanlab.com [musselmanlab.com]
- 7. m.youtube.com [m.youtube.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 12. researchgate.net [researchgate.net]
- 13. Factors Interfering With the Accuracy of Five Blood Glucose Meters Used in Chinese Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accu-chek.co.uk [accu-chek.co.uk]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Real-time pH and temperature monitoring in solid-state fermentation reveals culture physiology and optimizes enzyme harvesting for tailored applications - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of salbostatin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of salbostatin in research experiments. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. Q: My cells treated with this compound are showing unexpected changes in glucose uptake and metabolism. Is this a known side effect?
A: While direct off-target effects of this compound on glucose transporters have not been extensively documented, the substrate of its target enzyme, trehalose, has been shown to inhibit members of the solute carrier 2A (SLC2A) family of glucose transporters (GLUTs)[1]. Given that this compound is a trehalose analog, it is plausible that it may exhibit similar inhibitory effects on glucose transport.
Troubleshooting Guide:
-
Issue: Altered glucose uptake in this compound-treated cells.
-
Hypothesis: this compound may be directly inhibiting GLUT transporters on the cell surface.
Experimental Protocol to Test Hypothesis:
-
Cell Culture: Culture your cell line of interest to 80% confluency in standard growth medium.
-
Starvation: Pre-incubate cells in glucose-free Krebs-Ringer-Hepes (KRH) buffer for 1-2 hours.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and a known GLUT inhibitor (e.g., cytochalasin B) as a positive control for 30 minutes.
-
Glucose Uptake Assay: Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells at a final concentration of 100 µM for 30 minutes.
-
Analysis: Wash the cells with ice-old phosphate-buffered saline (PBS) to stop the uptake. Lyse the cells and measure the fluorescence intensity using a plate reader. Alternatively, visualize and quantify uptake using fluorescence microscopy.
Data Presentation:
| Treatment Group | This compound Concentration | Mean 2-NBDG Fluorescence (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 µM | ||
| This compound | 1 µM | ||
| This compound | 10 µM | ||
| This compound | 100 µM | ||
| Positive Control (Cytochalasin B) | 10 µM |
Logical Relationship Diagram:
Caption: Potential mechanism of this compound-induced metabolic changes.
2. Q: I am observing signs of endoplasmic reticulum (ER) stress in my cells after this compound treatment. Could this be an off-target effect?
A: Yes, this is a plausible off-target effect. This compound is a glycosidase inhibitor[2]. Other inhibitors of glycosidases, particularly those involved in N-linked glycosylation in the ER, can disrupt proper protein folding and lead to the accumulation of misfolded proteins, a primary trigger for the Unfolded Protein Response (UPR) and ER stress.
Troubleshooting Guide:
-
Issue: Induction of ER stress markers (e.g., elevated BiP/GRP78, spliced XBP1, phosphorylated eIF2α).
-
Hypothesis: this compound may be inhibiting other cellular glycosidases beyond trehalase, such as α-glucosidases I and II, which are critical for glycoprotein folding in the ER.
Experimental Protocol to Test for ER Stress:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a known ER stress inducer (e.g., tunicamycin or thapsigargin) as a positive control.
-
Western Blot Analysis:
-
Lyse cells and perform SDS-PAGE and Western blotting.
-
Probe for key UPR markers:
-
Binding immunoglobulin protein (BiP/GRP78)
-
Phosphorylated and total PERK (PKR-like ER kinase)
-
Phosphorylated and total eIF2α (eukaryotic initiation factor 2 alpha)
-
ATF4 (Activating transcription factor 4)
-
-
-
RT-qPCR for XBP1 Splicing:
-
Isolate total RNA from treated cells.
-
Perform reverse transcription followed by PCR using primers that flank the splice site of X-box binding protein 1 (XBP1) mRNA.
-
Analyze the PCR products on an agarose gel. The spliced form (XBP1s) will run as a smaller band than the unspliced form (XBP1u).
-
Data Presentation:
| Treatment | BiP Expression (Fold Change) | p-eIF2α/total eIF2α Ratio | XBP1s/XBP1u Ratio |
| Vehicle Control | 1.0 | ||
| This compound (Low Conc.) | |||
| This compound (High Conc.) | |||
| Tunicamycin |
Signaling Pathway Diagram:
Caption: Potential pathway for this compound-induced ER stress.
3. Q: My experiments are showing unexpected gastrointestinal-like effects in my animal model, or cell viability issues in intestinal cell lines. Is there a basis for this?
A: The biosynthesis of this compound shares similarities with acarbose, an α-glucosidase inhibitor used to treat type 2 diabetes[3]. Alpha-glucosidase inhibitors are known to cause gastrointestinal side effects because they prevent the breakdown and absorption of carbohydrates in the small intestine[4]. Therefore, it is conceivable that this compound could have off-target effects on intestinal α-glucosidases.
Troubleshooting Guide:
-
Issue: Reduced cell viability in intestinal cell lines (e.g., Caco-2, HT-29) or gastrointestinal distress in animal models.
-
Hypothesis: this compound may be inhibiting intestinal α-glucosidases, leading to an accumulation of undigested carbohydrates and subsequent cytotoxicity or osmotic stress.
Experimental Workflow Diagram:
Caption: Experimental workflow to investigate GI-related off-target effects.
Experimental Protocol for Intestinal α-Glucosidase Inhibition Assay:
-
Enzyme Source: Use a commercially available intestinal α-glucosidase (e.g., from rat or porcine small intestine) or prepare an extract from intestinal tissue.
-
Substrate: Use p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The product, p-nitrophenol, is yellow and can be quantified spectrophotometrically.
-
Assay:
-
Pre-incubate the enzyme with various concentrations of this compound and a known α-glucosidase inhibitor (e.g., acarbose) as a positive control in a 96-well plate.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a basic solution (e.g., 0.1 M Na₂CO₃).
-
-
Measurement: Read the absorbance at 405 nm.
-
Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for this compound.
Data Presentation:
| Inhibitor | Concentration | Absorbance at 405 nm | % Inhibition |
| No Inhibitor | - | 0% | |
| This compound | Conc. 1 | ||
| This compound | Conc. 2 | ||
| This compound | Conc. 3 | ||
| Acarbose (Control) | Conc. 1 |
This technical support center provides a framework for investigating the potential off-target effects of this compound. As research on this compound is ongoing, it is crucial to carefully consider and test for these and other potential unintended activities in your experimental systems.
References
- 1. Trehalose inhibits solute carrier 2A (SLC2A) proteins to induce autophagy and prevent hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IE893482L - The glycosidase inhibitor this compound, process for its¹preparation, and its use - Google Patents [patents.google.com]
- 3. Genetic organization of the putative this compound biosynthetic gene cluster including the 2-epi-5-epi-valiolone synthase gene in Streptomyces albus ATCC 21838 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Press Release: Targeting a-glucosidase for Potential Diabetes Treatment — Journal of Young Investigators [jyi.org]
Salbostatin Interference with Common Biochemical Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of salbostatin with common biochemical assays. This compound is a basic, non-reducing pseudodisaccharide and a known trehalase inhibitor.[1][2] While specific instances of assay interference by this compound are not widely documented, this guide offers a proactive approach to identifying and mitigating potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
This compound is a pseudodisaccharide with the chemical formula C13H23NO8.[1][3] It is known to be a potent inhibitor of the enzyme trehalase.[1][2] Trehalase is responsible for the hydrolysis of trehalose into glucose. By inhibiting this enzyme, this compound can impact organisms that rely on trehalose for energy.[2]
Q2: Is this compound a reducing sugar? Could it interfere with assays sensitive to reducing agents?
This compound is described as a non-reducing pseudodisaccharide.[2] This property suggests that it is less likely to directly interfere with assays that are susceptible to interference from reducing agents, such as certain protein quantification assays or assays that measure the generation of reducing equivalents. However, indirect effects or interactions with other assay components cannot be entirely ruled out without experimental validation.
Q3: Could the basic nature of this compound affect my assay?
As a basic compound, this compound could potentially alter the pH of your assay buffer if used at a high concentration.[2] Changes in pH can significantly impact enzyme activity, protein stability, and the performance of detection reagents. It is crucial to ensure that the final concentration of this compound in your assay does not shift the buffer pH outside of its optimal range.
Troubleshooting Guides
Problem 1: Unexpected or Inconsistent Results in an Enzyme Activity Assay
If you are observing unexpected inhibition or activation, or high variability in your enzyme activity assay in the presence of this compound, consider the following troubleshooting steps:
-
pH Shift:
-
Test: Measure the pH of your complete assay buffer with and without this compound at the final working concentration.
-
Solution: If a significant pH shift is observed, consider using a stronger buffer or adjusting the pH of the this compound stock solution before adding it to the assay.
-
-
Direct Interaction with Assay Components:
-
Test: Run control experiments without the enzyme to see if this compound interacts directly with the substrate or the detection reagents. For example, in a colorimetric assay, does this compound alone cause a change in absorbance?
-
Solution: If an interaction is detected, you may need to identify an alternative detection method or substrate that is not affected by this compound.
-
-
Time-Dependent Effects:
-
Test: Pre-incubate this compound with the enzyme for varying amounts of time before initiating the reaction. This can help determine if the inhibitory effect is immediate or develops over time.
-
Solution: Understanding the kinetics of interaction can provide insights into the mechanism of interference and help in optimizing your assay protocol.
-
Problem 2: Discrepancies in Protein Quantification Assays
Accurate protein quantification is critical. If you suspect this compound is interfering with your protein assay, follow these steps:
-
Assay Compatibility Check:
-
Test: Spike a known concentration of a standard protein (e.g., BSA) with the working concentration of this compound and compare the reading to the protein standard alone. Perform this test with different types of protein assays (e.g., Bradford, BCA, Lowry).
-
Solution: If interference is observed in one type of assay, switch to an alternative method that is not affected. For example, if a copper-based assay like the BCA assay shows interference, a dye-binding assay like the Bradford assay might be a suitable alternative, or vice-versa.
-
Experimental Protocols & Data Presentation
To systematically test for potential interference, we recommend the following experimental workflow.
Protocol for Assessing Compound Interference in an Enzyme Assay
-
Prepare Reagents:
-
Enzyme stock solution
-
Substrate stock solution
-
Assay buffer
-
This compound stock solution (in a suitable solvent)
-
Positive and negative control compounds
-
-
Assay Setup:
-
Prepare a series of dilutions of this compound.
-
In a microplate, set up the following wells:
-
No-Enzyme Control: Buffer, substrate, and this compound (to check for direct reaction with the substrate).
-
No-Substrate Control: Buffer, enzyme, and this compound (to check for background signal).
-
Vehicle Control: Buffer, enzyme, substrate, and the same concentration of solvent used for the this compound stock.
-
Test Wells: Buffer, enzyme, substrate, and varying concentrations of this compound.
-
Positive Control: Buffer, enzyme, substrate, and a known inhibitor.
-
-
-
Incubation and Detection:
-
Pre-incubate the enzyme with this compound or vehicle for a defined period (e.g., 15 minutes) at the assay temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time using the appropriate detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Subtract the background signal (from no-enzyme or no-substrate controls).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value, if applicable.
-
Data Summary Tables
Use the following tables to organize and present your findings from the interference experiments.
Table 1: Effect of this compound on Assay Buffer pH
| This compound Concentration | Initial Buffer pH | Final pH with this compound |
| 0 µM (Vehicle) | 7.4 | 7.4 |
| 1 µM | 7.4 | |
| 10 µM | 7.4 | |
| 100 µM | 7.4 | |
| 1 mM | 7.4 |
Table 2: this compound Interference with Protein Quantification Assays
| Protein Assay Method | Standard Protein Concentration | Measured Concentration (without this compound) | Measured Concentration (with X µM this compound) | % Interference |
| Bradford | 1 mg/mL | |||
| BCA | 1 mg/mL | |||
| Lowry | 1 mg/mL |
Visualizations
The following diagrams illustrate workflows for troubleshooting and understanding potential assay interference.
Caption: Workflow for assessing compound interference in biochemical assays.
Caption: Troubleshooting guide for unexpected results with this compound.
References
minimizing degradation of salbostatin during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of salbostatin during storage and experimental use. The information is presented in a question-and-answer format to directly address potential issues. As specific degradation studies on this compound are limited in publicly available literature, some information regarding degradation pathways is based on the chemical structure of the molecule and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid (Lyophilized Powder) | -20°C | Long-term (months to years) | Store in a dry, dark environment. The vial should be tightly sealed to prevent moisture uptake. |
| 0-4°C | Short-term (days to weeks) | Keep desiccated and protected from light. | |
| Solution (in a suitable solvent) | -20°C or colder | Up to one month (general recommendation) | Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Solutions should ideally be prepared fresh for each experiment. |
Note: Always refer to the product data sheet provided by the supplier for any specific storage recommendations.
2. What are the likely degradation pathways for this compound?
Based on its chemical structure as a pseudodisaccharide containing multiple hydroxyl and amino groups, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The glycosidic-like linkage in the pseudodisaccharide structure can be susceptible to cleavage under acidic or basic conditions, breaking the molecule into its constituent aminocyclitol and sugar-like moieties.
-
Oxidation: The secondary amine and numerous hydroxyl groups are potential sites for oxidation. This can be initiated by exposure to air (oxygen), metal ions, or other oxidizing agents.
3. I observed a change in the color of my solid this compound. What could be the cause?
A color change in the solid powder could indicate degradation, likely due to oxidation.[1] This can be caused by:
-
Exposure to light: Photodegradation can occur in light-sensitive compounds.
-
High temperature: Elevated temperatures can accelerate chemical degradation.
-
Chemical reaction: Oxidation due to prolonged exposure to air.
To mitigate this, always store solid this compound in a dark, temperature-controlled environment, preferably in an opaque and tightly sealed container.[1] Purging the container with an inert gas like nitrogen or argon can also help prevent oxidation.
4. My this compound solution appears cloudy. What should I do?
Cloudiness in a this compound solution can indicate several issues:
-
Precipitation: The compound may have precipitated out of solution, especially if the storage temperature was too low for the solvent used or if the concentration is too high. Gently warm the solution to see if the precipitate redissolves.
-
Degradation: The cloudiness could be due to the formation of insoluble degradation products. In this case, the solution should not be used.
-
Contamination: Microbial contamination can also lead to a cloudy appearance. Ensure that sterile filtration and aseptic techniques are used when preparing and handling solutions.
5. How can I minimize degradation when preparing and using this compound solutions?
-
Use high-purity solvents: Impurities in solvents can catalyze degradation.
-
Work quickly and on ice: This minimizes exposure to ambient temperatures and light.
-
Use appropriate buffers: If working in a buffered solution, ensure the pH is compatible with this compound's stability. While specific data is unavailable for this compound, many similar compounds are most stable in slightly acidic to neutral pH.
-
Prepare fresh solutions: Ideally, solutions should be made up and used on the same day.[2]
-
Aliquot stock solutions: To avoid multiple freeze-thaw cycles, which can degrade the compound, store stock solutions in single-use aliquots at -20°C or below.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions of both solid and solution forms. 2. Prepare a fresh stock solution from a new vial of solid this compound. 3. Perform a quality control check of the new solution before use. |
| Appearance of unexpected peaks in chromatography | Formation of degradation products. | 1. Confirm the identity of the main peak by comparing with a fresh standard. 2. Investigate the storage and handling history of the sample. 3. Consider performing forced degradation studies to identify potential degradation products. |
| Inconsistent experimental results | Variable potency of this compound due to ongoing degradation. | 1. Standardize the preparation and handling of this compound solutions for all experiments. 2. Use freshly prepared solutions for each set of experiments. 3. Ensure all users are following the same storage and handling protocols. |
Experimental Protocols
Due to the lack of specific published methods for this compound, the following are general protocols that can be adapted for its analysis.
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4][5][6]
1. Acid and Base Hydrolysis:
- Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
- Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
- At each time point, withdraw an aliquot, neutralize it, and dilute with the mobile phase for analysis.
2. Oxidative Degradation:
- Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
- Incubate at room temperature for a defined period, monitoring the degradation.
- Analyze the samples at various time points.
3. Thermal Degradation:
- Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
- Sample at different time points, dissolve in a suitable solvent, and analyze.
4. Photodegradation:
- Expose a solution of this compound to a light source with a specific wavelength (e.g., UV light at 254 nm or 365 nm) for a defined duration.
- Keep a control sample wrapped in aluminum foil to protect it from light.
- Analyze both the exposed and control samples.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient without interference from degradation products, excipients, or impurities.
1. Column Selection:
- For a polar compound like this compound, a C18 column is a good starting point.[2] Consider polar-embedded or AQ-type C18 columns for better retention and peak shape.
2. Mobile Phase Selection:
- Start with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
3. Detection:
- As this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., <220 nm) might be possible.
- More sensitive and specific detection can be achieved with a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).
4. Method Validation:
- Inject samples from the forced degradation studies to ensure that all degradation products are well-separated from the parent this compound peak.
- Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. globalresearchonline.net [globalresearchonline.net]
addressing batch-to-batch variability of synthesized salbostatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized salbostatin. The information provided addresses common issues related to batch-to-batch variability encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our bioassays with different batches of this compound. What could be the cause?
A1: Inconsistent bioassay results are a common indicator of batch-to-batch variability. This variability can stem from several factors during the synthesis and purification process. The primary culprits are typically variations in the purity profile and the presence of impurities. Different impurity profiles between batches can lead to altered pharmacological activity. We recommend a thorough analytical characterization of each batch before use.
Q2: What are the common types of impurities that can arise during the synthesis of a molecule like this compound?
A2: Impurities in synthetic molecules like this compound can be broadly categorized as:
-
Synthesis-Related Impurities: These include byproducts from side reactions, unreacted starting materials, and reagents. In peptide-like structures, these could be truncated or deletion sequences.[1][2][3]
-
Degradation Products: this compound may degrade over time due to factors like oxidation, hydrolysis, or photodegradation, leading to the formation of new, unwanted compounds.[4][5][6]
-
Residual Solvents and Reagents: Solvents and other reagents used during synthesis and purification may not be completely removed.
-
Polymers and Aggregates: Molecules can sometimes self-associate to form higher molecular weight species.[5]
Q3: How can we identify and quantify impurities in our this compound batches?
A3: A combination of analytical techniques is essential for comprehensive characterization. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is the workhorse for assessing purity and quantifying impurities.[7][8]
-
Mass Spectrometry (MS): Used to identify the molecular weights of the parent compound and any impurities, providing clues to their identity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecule and can help in the definitive identification of impurities.[7][8]
Q4: Our latest batch of this compound has a slightly different color/physical appearance. Should we be concerned?
A4: A change in physical appearance can be an indicator of a difference in the chemical composition or physical form of the compound. This could be due to the presence of colored impurities, a different polymorphic form, or variations in residual solvent content. While not always indicative of a problem with bioactivity, it warrants further investigation. We recommend performing analytical characterization (HPLC, MS) to confirm the purity and identity of the batch before use.
Q5: How should we store synthesized this compound to minimize degradation?
A5: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if it is susceptible to oxidation. For long-term storage, keeping the material at -20°C or -80°C is recommended. Always refer to the supplier's specific storage recommendations if available. The stability of the compound can be affected by pH, light, and temperature.[6][9]
Troubleshooting Guides
Issue 1: Reduced Potency or Activity in a New Batch
If you observe a significant drop in the biological activity of a new batch of this compound compared to a previously validated batch, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for reduced this compound potency.
Issue 2: Poor Solubility of a New Batch
If a new batch of this compound shows different solubility characteristics compared to previous batches, it could be due to polymorphism, different salt forms, or impurities.
Troubleshooting Steps:
-
Visual Inspection: Note any differences in the physical appearance of the powder (e.g., more crystalline, different color).
-
Solvent Check: Attempt to dissolve the compound in a range of recommended solvents. Note any differences in the rate of dissolution or the final concentration achieved.
-
Analytical Comparison:
-
Purity Analysis (HPLC): Check for the presence of insoluble impurities.
-
Structural Analysis (NMR): Confirm the chemical structure is as expected.
-
Salt Form Analysis (Ion Chromatography): If applicable, verify the counter-ion and its stoichiometry.
-
-
Consult Supplier: If the issue persists, contact the synthesis provider with your findings. They may have information on different crystalline forms or salt forms produced.
Data Presentation
Table 1: Example Batch-to-Batch Purity and Potency Comparison
| Batch ID | Purity (by HPLC, %) | Major Impurity 1 (%) | Major Impurity 2 (%) | IC50 (nM) in Target Assay |
| SB-2025-01 | 99.2 | 0.3 | 0.1 | 5.2 |
| SB-2025-02 | 97.5 | 1.1 | 0.4 | 15.8 |
| SB-2025-03 | 98.9 | 0.5 | 0.2 | 6.1 |
This data is illustrative and does not represent actual experimental results.
Table 2: Common Analytical Techniques for this compound Characterization
| Technique | Information Provided | Common Issues Addressed |
| RP-HPLC | Purity, presence of impurities | Batch-to-batch purity variations |
| LC-MS | Molecular weight of compound and impurities | Identification of unknown peaks from HPLC |
| NMR | Detailed chemical structure | Confirmation of identity, structural elucidation of impurities |
| FTIR | Functional groups present | Quick identity check, detection of gross structural changes |
| Karl Fischer | Water content | Inconsistent solubility, inaccurate concentration calculations |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of a this compound batch. The specific column, mobile phases, and gradient may need to be optimized.
Materials:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
This compound sample
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 ACN:water) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm (or optimal wavelength for this compound)
-
Column Temperature: 30°C
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Caption: Experimental workflow for HPLC purity analysis.
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to a downstream cellular response. Variability in this compound batches could lead to inconsistent inhibition of the target kinase.
Caption: Hypothetical this compound signaling pathway inhibition.
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2010014234A1 - Pharmaceutical compositions and methods for stabilizing the same - Google Patents [patents.google.com]
- 5. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. ijsra.net [ijsra.net]
- 9. Chemical stability of pentostatin (NSC-218321), a cytotoxic and immunosuppressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Salbostatin
Welcome to the technical support center for Salbostatin, a novel STAT3 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments, with a focus on enhancing bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability typically low?
This compound is a potent and selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Its therapeutic potential in oncology and inflammatory diseases is significant. However, this compound is a lipophilic compound with poor aqueous solubility, which is the primary reason for its low and variable oral bioavailability. This poor solubility limits its dissolution in the gastrointestinal tract, a critical step for absorption into the bloodstream.
Q2: What are the initial steps to troubleshoot low bioavailability of this compound in my animal model?
Before proceeding to complex formulations, it is crucial to conduct a thorough physicochemical characterization of your this compound batch. Key parameters to assess include:
-
Aqueous solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Dissolution rate: Measure how quickly the neat compound dissolves.
-
LogP: Confirm the lipophilicity of the compound.
-
Crystalline form: Polymorphism can significantly impact solubility and dissolution.
These initial data points will provide a baseline and help in selecting the most appropriate formulation strategy.
Q3: What are the recommended formulation strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound.[1][2][3][4][5] The choice of strategy will depend on the specific properties of your this compound batch and your experimental needs. Key approaches include:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1][6]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix in an amorphous (non-crystalline) state can significantly improve its apparent solubility and dissolution.[7]
-
Lipid-Based Formulations: Incorporating this compound into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization and absorption, particularly for lipophilic compounds.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in plasma concentrations between animals. | - Inconsistent dosing volume or technique.- Fed vs. fasted state of animals.- Formulation instability (e.g., precipitation of this compound). | - Ensure accurate and consistent oral gavage technique.- Standardize the feeding schedule for all animals in the study.- Assess the physical stability of the formulation over the dosing period. |
| Low Cmax and AUC despite using a formulation. | - Insufficient enhancement of solubility or dissolution rate by the chosen formulation.- Rapid first-pass metabolism in the liver.- Active efflux by transporters like P-glycoprotein in the gut wall. | - Screen a wider range of excipients and formulation types.- Consider co-administration with a metabolic inhibitor (requires careful validation).- Evaluate if this compound is a substrate for efflux transporters. |
| No detectable plasma concentrations of this compound. | - Extremely low bioavailability.- Rapid clearance of the compound.- Insufficient sensitivity of the analytical method. | - Employ a more advanced formulation strategy (e.g., lipid-based nanoparticles).- Increase the dose, if tolerated, to achieve detectable levels.- Optimize the LC-MS/MS method for higher sensitivity. |
Quantitative Data: Impact of Formulation on this compound Bioavailability
The following table summarizes hypothetical pharmacokinetic data for this compound in rats, demonstrating the potential impact of different formulation strategies on its oral bioavailability.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 100 |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 750 ± 150 | 300 |
| Amorphous Solid Dispersion | 10 | 350 ± 70 | 1.0 | 2500 ± 500 | 1000 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 500 ± 100 | 0.5 | 3500 ± 700 | 1400 |
Data are presented as mean ± standard deviation (n=5 rats per group). This is representative data and actual results may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Dissolution: Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution by gentle warming and stirring.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at 40°C until a solid film is formed on the wall of the flask.
-
Drying: Further dry the solid film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently grind the solid into a fine powder using a mortar and pestle. Pass the powder through a 100-mesh sieve to obtain a uniform particle size.
-
Characterization (Optional but Recommended): Characterize the prepared ASD using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.
Protocol 2: In Vivo Pharmacokinetic Study of this compound Formulations in Rats
Objective: To evaluate and compare the oral bioavailability of different this compound formulations.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulations (e.g., aqueous suspension, ASD, SEDDS)
-
Oral gavage needles
-
Heparinized blood collection tubes
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least 3 days prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Divide the rats into groups (n=5 per group) for each formulation to be tested.
-
Include an intravenous (IV) dosing group to determine absolute bioavailability.
-
Administer the oral formulations via oral gavage at a consistent dose volume (e.g., 10 mL/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate the relative bioavailability of the test formulations compared to the control (aqueous suspension) and the absolute bioavailability using the IV data.
Visualizations
STAT3 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the dimerization of phosphorylated STAT3, preventing its nuclear translocation and subsequent target gene expression.
Experimental Workflow for Enhancing this compound Bioavailability
Caption: A systematic workflow for developing and evaluating formulations to enhance the in vivo bioavailability of this compound.
Logical Relationship of Bioavailability Factors
Caption: The logical progression from an enabling formulation to improved systemic bioavailability for a poorly soluble drug like this compound.
References
- 1. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Target specificity, in vivo pharmacokinetics, and efficacy of the putative STAT3 inhibitor LY5 in osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
Technical Support Center: Refining Purification Protocols for Salbostatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of salbostatin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a pseudodisaccharide natural product isolated from Streptomyces albus (ATCC 21838). Its primary biological activity is the strong inhibition of the enzyme trehalase.[1] This inhibitory action is the basis for its potential therapeutic applications.
Q2: What are the general steps for isolating this compound from a Streptomyces culture?
The general workflow for isolating this compound involves several key stages:
-
Fermentation: Culturing Streptomyces albus under optimal conditions to maximize this compound production.
-
Extraction: Separating the crude this compound from the fermentation broth and cell mass.
-
Purification: Using chromatographic techniques to isolate this compound from other metabolites and impurities.
-
Crystallization: Obtaining high-purity this compound in a crystalline form.
-
Analysis: Verifying the purity and identity of the final product using analytical techniques such as HPLC and NMR.
Q3: How can I monitor the presence of this compound during the purification process?
Since this compound's primary activity is trehalase inhibition, a trehalase activity assay can be used to track its presence across different fractions during purification. A common method is a colorimetric assay that measures the amount of D-glucose released from trehalose by the action of trehalase.[2] Fractions with high inhibitory activity are enriched in this compound. Additionally, once a standard is obtained, High-Performance Liquid Chromatography (HPLC) can be used for more direct quantification.
Troubleshooting Guide
Low Yield of Crude this compound Extract
-
Question: I am getting a very low yield of this compound in my initial extract from the fermentation broth. What could be the cause?
-
Answer: Low yields at the extraction stage can be due to several factors:
-
Suboptimal Fermentation Conditions: The production of secondary metabolites like this compound is highly dependent on the culture conditions. Verify that the pH, temperature, and incubation time of your Streptomyces culture are optimized.[3][4]
-
Inefficient Extraction Solvent: The choice of solvent is critical for efficiently extracting this compound. The polarity of the solvent should be appropriate for this compound's chemical properties. A systematic approach using solvents of varying polarities (e.g., ethyl acetate, butanol) is recommended to find the optimal extraction solvent.
-
Incomplete Cell Lysis: If this compound is intracellular, ensure that the method used for cell disruption (e.g., sonication, homogenization) is effective.
-
Degradation of this compound: this compound may be sensitive to pH and temperature extremes. Ensure that the extraction process is carried out under mild conditions.
-
Poor Separation during Chromatography
-
Question: I am having difficulty separating this compound from other impurities using column chromatography. What can I do to improve the resolution?
-
Answer: Poor resolution in chromatography can be addressed by optimizing several parameters:
-
Incorrect Stationary Phase: For a polar compound like this compound, a polar stationary phase like silica gel or a modified silica gel may be appropriate for normal-phase chromatography. For reversed-phase chromatography, a C18 column is a common choice.[5]
-
Suboptimal Mobile Phase: The composition of the mobile phase is crucial. For column chromatography, a gradient of solvents with increasing polarity (e.g., from a non-polar solvent like hexane to a more polar solvent like ethyl acetate or methanol) can be effective.[6] For HPLC, a gradient of acetonitrile and water is often a good starting point.[5]
-
Flow Rate: A slower flow rate can often improve resolution by allowing more time for the components to interact with the stationary phase.[7]
-
Column Overloading: Loading too much crude extract onto the column can lead to broad peaks and poor separation. Try reducing the amount of sample loaded.
-
Difficulty with Crystallization
-
Question: I have a purified, concentrated sample of this compound, but I am unable to induce crystallization. What techniques can I try?
-
Answer: Crystallization can be a challenging step. Here are some common techniques to try:
-
Solvent Selection: The key is to find a solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures.[8] Experiment with different solvents and solvent mixtures.
-
Slow Evaporation: Dissolve the this compound in a suitable solvent and allow the solvent to evaporate slowly. This can be done by leaving the container partially open or by placing it in a larger container with a more volatile anti-solvent (vapor diffusion).
-
Anti-Solvent Addition: Dissolve the this compound in a good solvent and then slowly add a solvent in which it is insoluble (an anti-solvent). This will reduce the overall solubility and can induce crystallization.[8]
-
Seeding: If you have a small crystal of this compound, adding it to a saturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the glass container with a glass rod can create nucleation sites for crystal growth.[9]
-
Quantitative Data
The following table presents hypothetical data for a typical this compound purification process. Actual results will vary depending on the specific experimental conditions.
| Purification Step | Total Volume (L) | This compound Concentration (mg/L) | Total this compound (mg) | Purity (%) | Yield (%) |
| Crude Fermentation Broth | 10 | 50 | 500 | <1 | 100 |
| Ethyl Acetate Extract | 1 | 400 | 400 | 5 | 80 |
| Silica Gel Chromatography | 0.2 | 1500 | 300 | 60 | 60 |
| Reversed-Phase HPLC | 0.05 | 4000 | 200 | 95 | 40 |
| Crystallized Product | N/A | N/A | 150 | >99 | 30 |
Experimental Protocols
Extraction of Crude this compound
-
Centrifuge the Streptomyces albus fermentation broth (10 L) at 8,000 rpm for 20 minutes to separate the supernatant and the mycelial cake.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Extract the mycelial cake with methanol, and then concentrate the methanol extract.
-
Combine the two crude extracts for further purification.
Silica Gel Column Chromatography
-
Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed in a non-polar solvent like hexane.
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example:
-
Hexane:Ethyl Acetate (1:1)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (9:1)
-
-
Collect fractions and monitor for the presence of this compound using a trehalase inhibition assay or TLC.
-
Pool the active fractions and concentrate them.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Use a preparative C18 column (e.g., 250 x 20 mm, 5 µm).
-
The mobile phase can be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-30 min: 10-50% Acetonitrile
-
30-35 min: 50-90% Acetonitrile
-
-
Set the flow rate to an appropriate level for the column size (e.g., 5-10 mL/min).
-
Monitor the elution at a suitable UV wavelength (e.g., 210 nm).[10]
-
Collect the peak corresponding to this compound and concentrate the solution.
Crystallization
-
Dissolve the purified this compound from HPLC in a minimal amount of hot methanol.
-
Slowly add water (as an anti-solvent) until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to promote crystal formation.
-
Collect the crystals by filtration and wash them with cold water.
-
Dry the crystals under vacuum.
Visualizations
Caption: A logical workflow for the purification of this compound.
Caption: Mechanism of trehalase inhibition by this compound.
References
- 1. Genetic organization of the putative this compound biosynthetic gene cluster including the 2-epi-5-epi-valiolone synthase gene in Streptomyces albus ATCC 21838 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IE893482L - The glycosidase inhibitor this compound, process for its¹preparation, and its use - Google Patents [patents.google.com]
- 3. banglajol.info [banglajol.info]
- 4. wjpmr.com [wjpmr.com]
- 5. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. provost.utsa.edu [provost.utsa.edu]
Validation & Comparative
Salbostatin's Potency as a Trehalase Inhibitor: A Comparative Guide
For Immediate Release
A Comprehensive Analysis of Salbostatin and Other Key Trehalase Inhibitors for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of this compound on trehalase, benchmarked against other well-established inhibitors such as validamycin A, validoxylamine A, and trehazolin. The data presented herein is intended to support research and development efforts targeting trehalase, a critical enzyme in various organisms.
Performance Comparison of Trehalase Inhibitors
The inhibitory activities of this compound and its alternatives have been evaluated against trehalase from various sources. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, providing a quantitative comparison of their potencies. This compound demonstrates strong inhibitory activity, comparable to other potent inhibitors.
| Inhibitor | Target Enzyme Source | IC50 | Ki |
| This compound | Porcine Kidney | - | 0.21 µM |
| Validamycin A | Porcine Kidney | 250 µM[1] | - |
| Validoxylamine A | Porcine Kidney | 2.4 nM[1] | - |
| Trehazolin | Porcine Kidney | 19 nM[1] | - |
| Validamycin A | Rhizoctonia solani | - | 1.0 µM |
| Validoxylamine A | Rhizoctonia solani | 140 nM | 1.9 nM[2] |
| Trehazolin | Silkworm | 3.7 nM[1] | - |
| Castanospermine | Porcine Kidney | "Reasonable inhibitory activity"[1] | - |
| Deoxynojirimycin | Porcine Kidney | "Reasonable inhibitory activity"[1] | - |
Experimental Protocols
The determination of the inhibitory effect of compounds on trehalase activity is crucial for drug development and biochemical research. Below are detailed methodologies for conducting a trehalase inhibition assay.
Trehalase Activity Assay (Spectrophotometric Method)
This protocol is a standard method for determining trehalase activity by measuring the amount of glucose produced from the hydrolysis of trehalose.
Materials:
-
Trehalase enzyme solution
-
Trehalose solution (substrate)
-
Citrate buffer (pH 5.7)
-
Tris buffer (pH 7.5)
-
Glucose oxidase/peroxidase (GOPOD) reagent or a glucose assay kit
-
Inhibitor solutions (e.g., this compound) at various concentrations
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of trehalase in cold citrate buffer. Prepare a stock solution of trehalose in citrate buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor (e.g., this compound) in the appropriate solvent.
-
Reaction Mixture: In a microplate well or microcentrifuge tube, combine the trehalase enzyme solution and the inhibitor solution at the desired concentration. Allow a pre-incubation period of 5-10 minutes at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the trehalose substrate solution to the enzyme-inhibitor mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for trehalase activity (typically 37°C) for a defined period (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a chemical denaturant (e.g., by boiling or adding a strong acid/base) or by adding the GOPOD reagent which also serves to detect the product.
-
Glucose Detection: Add the GOPOD reagent to the reaction mixture. This reagent reacts with the glucose produced to generate a colored product.
-
Measurement: Measure the absorbance of the colored product at the appropriate wavelength (typically 510 nm for GOPOD) using a microplate reader or spectrophotometer.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells (no inhibitor).
-
IC50 Determination: To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Experimental Workflow for Comparing Trehalase Inhibitors
This workflow outlines the steps for a comparative study of different trehalase inhibitors.
Signaling Pathways and Logical Relationships
Trehalose metabolism is integral to various physiological processes in insects and fungi, including energy supply, chitin synthesis, and stress response. The inhibition of trehalase disrupts these critical pathways.
Trehalose Metabolism and its Inhibition
The following diagram illustrates the central role of trehalase in converting trehalose to glucose and how inhibitors like this compound block this process.
Downstream Effects of Trehalase Inhibition in Insects
Inhibition of trehalase in insects leads to a cascade of downstream effects, impacting energy metabolism and chitin synthesis, which is crucial for molting and cuticle formation.
References
Salbostatin vs. Validamycin: A Comparative Analysis of Trehalase Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms, and experimental protocols of two potent trehalase inhibitors.
In the realm of enzyme inhibition, both salbostatin and validamycin have emerged as significant molecules of interest, primarily for their potent inhibitory effects on trehalase. This enzyme, crucial for the hydrolysis of trehalose into glucose, is a vital energy source for a wide range of organisms, including fungi and insects. Its absence in mammals makes it an attractive target for the development of selective antifungal and insecticidal agents. This guide provides a comprehensive comparative analysis of this compound and validamycin, presenting key performance data, detailed experimental methodologies, and insights into their mechanisms of action.
Quantitative Analysis: A Head-to-Head Comparison
While direct comparative studies evaluating this compound and validamycin under identical experimental conditions are limited, a compilation of data from various sources allows for a quantitative assessment of their inhibitory potency. The following table summarizes the available inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values for both compounds. It is important to note that validamycin is a prodrug that is converted to the more active form, validoxylamine A.
| Inhibitor | Target Enzyme | Ki | IC50 |
| This compound | Trehalase | 1.8 x 10⁻⁷ M | ~10⁻⁷ - 10⁻⁸ M |
| Validamycin A | Pig Kidney Trehalase | - | 2.5 x 10⁻⁴ M[1] |
| Validoxylamine A | Rhizoctonia solani Trehalase | 1.9 nM | 140 nM |
| Validoxylamine A | Pig Kidney Trehalase | - | 2.4 x 10⁻⁹ M[1] |
Note: The IC50 value for this compound is an approximation based on reported 50% enzyme inhibition at 10⁻⁷ to 10⁻⁸ M concentrations. The data for validamycin and validoxylamine A are from different studies and against different trehalase sources, which should be considered when making direct comparisons.
Mechanism of Action: Competitive Inhibition and Beyond
Both this compound and validamycin function as competitive inhibitors of trehalase.[2] Their structural similarity to the natural substrate, trehalose, allows them to bind to the active site of the enzyme, thereby preventing the hydrolysis of trehalose into glucose.
Recent studies on validamycin suggest that its mechanism of action may extend beyond simple competitive inhibition. Research has indicated that validamycin treatment can also impact ribosome biogenesis and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in the fungus Rhizoctonia cerealis.[3][4] This suggests a more complex cellular response to validamycin, where the initial disruption of energy metabolism may trigger downstream effects on protein synthesis and cellular signaling. Information regarding the broader effects of this compound on cellular signaling pathways is currently limited.
Therapeutic Applications: Focus on Agriculture
The primary application for both this compound and validamycin lies in the agricultural sector as fungicides.[5][6][7][8][9][10][11] By inhibiting trehalase in pathogenic fungi, these compounds disrupt the fungus's energy supply, leading to a fungistatic effect. Validamycin, in particular, is widely used to control various fungal diseases in crops such as rice, vegetables, and fruits.[5][6][7][8] this compound has also been proposed for use in plant protection.[10]
Experimental Protocols: Trehalase Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of compounds like this compound and validamycin against trehalase. This method is based on the colorimetric quantification of glucose produced from the enzymatic hydrolysis of trehalose.
Materials:
-
Trehalase enzyme solution
-
Trehalose solution (substrate)
-
Inhibitor solutions (this compound or Validamycin) at various concentrations
-
Phosphate buffer (pH 6.5)
-
Glucose oxidase/peroxidase (GOPOD) reagent
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare a working solution of trehalase in phosphate buffer. Prepare a stock solution of trehalose in the same buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor (this compound or validamycin) in phosphate buffer.
-
Reaction Setup: In a microplate or test tubes, combine the trehalase solution, phosphate buffer, and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Initiation of Reaction: Add the trehalose solution to each well/tube to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a stopping reagent.
-
Glucose Quantification: Add the GOPOD reagent to each sample. This reagent reacts with the glucose produced to generate a colored product.
-
Measurement: Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (e.g., 510 nm).
-
Data Analysis: Calculate the percentage of trehalase inhibition for each inhibitor concentration compared to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The Ki value can be determined through further kinetic studies, such as by measuring the reaction rates at different substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Competitive inhibition of trehalase by this compound or validamycin.
Caption: A simplified workflow for a trehalase inhibition assay.
Caption: Proposed signaling pathways affected by validamycin.
References
- 1. Inhibitors of pig kidney trehalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validamycin 3% L Manufacturer, Validamycin 3% L Price [starchemical.co.in]
- 6. ebskrishibhandar.com [ebskrishibhandar.com]
- 7. Validamycin Fungicide | Sheath Blight Control | Novobac [novobac.com]
- 8. This medicine is a special medicine for the prevention and treatment of wilt and wilt. It is economical and highly effective. - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 9. Validamycin A | C20H35NO13 | CID 443629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. IE893482L - The glycosidase inhibitor this compound, process for its¹preparation, and its use - Google Patents [patents.google.com]
- 11. Protecting crops [syngenta.com]
Unveiling the Potency of Trehalase Inhibitors: A Comparative Analysis Featuring Salbostatin
For researchers, scientists, and professionals in drug development, understanding the comparative efficacy of trehalase inhibitors is crucial for advancing research in fields ranging from antifungal and insecticidal development to potential therapeutic applications in metabolic diseases. This guide provides a detailed comparison of salbostatin with other prominent trehalase inhibitors, supported by available experimental data and methodologies.
Trehalase, an enzyme that hydrolyzes trehalose into two glucose molecules, is a vital component in the metabolism of a wide range of organisms, including fungi, insects, and bacteria. Its absence in mammals makes it an attractive target for the development of selective inhibitors. This guide focuses on a comparative analysis of various trehalase inhibitors, with a special focus on this compound, to provide a comprehensive resource for the scientific community.
Quantitative Comparison of Trehalase Inhibitor Efficacy
| Inhibitor | Source of Trehalase | IC50 | Ki | Inhibition Type |
| This compound | - | Data Not Available | Data Not Available | - |
| Validoxylamine A | Pig Kidney | 2.4 x 10⁻⁹ M[4] | - | Competitive[4] |
| Rhizoctonia solani | 1.4 x 10⁻⁷ M[1] | 1.9 x 10⁻⁹ M[1] | Competitive[1] | |
| Trehazolin | Pig Kidney | 1.9 x 10⁻⁸ M[4] | - | Competitive[4] |
| Silkworm | 5.5 x 10⁻⁹ M[4] | - | - | |
| Rhizoctonia solani | 6.6 x 10⁻⁸ M[1] | - | - | |
| Validamycin A | Pig Kidney | 2.5 x 10⁻⁴ M[4] | - | Competitive[4] |
| Rhizoctonia solani | 7.2 x 10⁻⁵ M[1] | - | - | |
| Casuarine | - | - | - | - |
| Deoxynojirimycin (DNJ) | - | - | - | - |
| Castanospermine | - | - | - | - |
Experimental Protocols
The determination of inhibitor efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for a typical trehalase inhibition assay.
Trehalase Activity Assay
This protocol outlines the measurement of trehalase activity by quantifying the amount of glucose produced from the hydrolysis of trehalose.
Materials:
-
Trehalase solution: Purified trehalase enzyme from the desired source (e.g., porcine kidney, insect homogenate).
-
Trehalose solution (Substrate): A stock solution of trehalose in a suitable buffer (e.g., 100 mM sodium acetate buffer, pH 5.6).
-
Inhibitor solutions: Stock solutions of this compound and other inhibitors at various concentrations.
-
Stop solution: A solution to terminate the enzymatic reaction (e.g., 1 M Tris-HCl, pH 7.0).
-
Glucose detection reagent: A commercial glucose oxidase-peroxidase (GOPOD) reagent or a similar glucose quantification kit.
-
Spectrophotometer: To measure absorbance at a specific wavelength (e.g., 510 nm for the GOPOD assay).
Procedure:
-
Enzyme Preparation: Prepare a working solution of trehalase in a suitable buffer.
-
Inhibitor Pre-incubation: In a microcentrifuge tube, mix the trehalase solution with the inhibitor solution (or buffer for the control) and pre-incubate for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the reaction by adding the trehalose substrate to the pre-incubated enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Glucose Quantification: Add the glucose detection reagent to the reaction mixture and incubate as per the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance of the solution at the appropriate wavelength using a spectrophotometer.
-
Data Analysis: Calculate the percentage of trehalase inhibition for each inhibitor concentration compared to the control (no inhibitor). The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Inhibition Type (e.g., Lineweaver-Burk Plot)
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed by measuring the reaction velocity at various substrate concentrations in the presence and absence of the inhibitor. The data is then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
Signaling Pathways and Logical Relationships
The inhibition of trehalase can have significant downstream effects on various cellular processes. The following diagrams illustrate a key metabolic pathway involving trehalase and a generalized workflow for evaluating trehalase inhibitors.
Concluding Remarks
This guide provides a comparative overview of the efficacy of various trehalase inhibitors, highlighting the current knowledge gap regarding the quantitative inhibitory activity of this compound. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies. The visualization of the trehalose metabolism pathway and the experimental workflow aims to facilitate a deeper understanding of the subject. Further research is warranted to elucidate the precise efficacy and mechanism of action of this compound to fully assess its potential as a therapeutic or research tool.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Potential inhibitory effects of compounds ZK-PI-5 and ZK-PI-9 on trehalose and chitin metabolism in Spodoptera frugiperda (J. E. Smith) [frontiersin.org]
- 4. Inhibitors of pig kidney trehalase - PubMed [pubmed.ncbi.nlm.nih.gov]
Salbostatin's Glycosidase Inhibition Profile: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cross-reactivity of salbostatin with other glycosidases. While specific quantitative data on this compound's interaction with a broad panel of glycosidases is limited in publicly available literature, this document summarizes the existing knowledge and offers a framework for further investigation.
This compound is a potent inhibitor of trehalase, an enzyme crucial for the metabolism of trehalose, a disaccharide utilized by insects and fungi as an energy source.[1] This targeted activity makes this compound a promising candidate for applications in crop protection.[1] It is a basic, non-reducing pseudodisaccharide that acts as a competitive inhibitor of trehalase.[1]
Comparative Inhibitory Activity of Glycosidase Inhibitors
| Glycosidase | This compound IC50 (µM) | Acarbose IC50 (µM) | Miglitol IC50 (µM) |
| Trehalase | 0.01 - 0.1[1] | Not Reported | Not Reported |
| α-Glucosidase (yeast) | Not Reported | 214.5 | Not Reported |
| α-Amylase (porcine pancreatic) | Not Reported | ~1.0 - 15.2 | Not Reported |
| Sucrase (rat intestine) | Not Reported | 0.4 ± 0.1 | 0.07 ± 0.01 |
| Maltase (rat intestine) | Not Reported | 1.1 ± 0.2 | 0.2 ± 0.03 |
| Lactase | Not Reported | Not Reported | Not Reported |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate used. The data presented here is for comparative purposes and is collated from various sources.
Mechanism of Action: Glycosidase Inhibition
Glycosidase inhibitors function by interfering with the enzymatic hydrolysis of glycosidic bonds in carbohydrates. This inhibition can be achieved through various mechanisms, most commonly competitive inhibition, where the inhibitor molecule structurally resembles the natural substrate and binds to the active site of the enzyme, preventing the substrate from binding.
Caption: Mechanism of competitive glycosidase inhibition.
Experimental Protocols
Determination of IC50 for Glycosidase Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a generalized protocol for determining the IC50 value of a glycosidase inhibitor.
Materials:
-
Glycosidase enzyme (e.g., trehalase, α-glucosidase)
-
Substrate (e.g., trehalose, p-nitrophenyl-α-D-glucopyranoside)
-
Inhibitor (e.g., this compound) at various concentrations
-
Buffer solution (appropriate pH for the specific enzyme)
-
Spectrophotometer or plate reader
-
96-well microplates
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the glycosidase and its corresponding substrate in the appropriate buffer.
-
Inhibitor Dilution Series: Prepare a series of dilutions of the inhibitor to be tested.
-
Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and the inhibitor at different concentrations. A control well should contain the buffer and enzyme but no inhibitor.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for a defined period.
-
Reaction Termination and Measurement: Stop the reaction (e.g., by adding a strong base like sodium carbonate if using a chromogenic substrate). Measure the absorbance of the product at the appropriate wavelength using a spectrophotometer or microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.
-
Caption: Workflow for IC50 determination of a glycosidase inhibitor.
Conclusion and Future Directions
This compound is a highly potent inhibitor of trehalase, with an IC50 in the nanomolar range. This specificity suggests its potential as a targeted agent against organisms that rely on trehalose metabolism. However, a comprehensive understanding of its cross-reactivity with mammalian glycosidases is essential for evaluating its potential therapeutic applications and safety profile in humans. The lack of publicly available data on the inhibitory activity of this compound against enzymes such as α-glucosidase, α-amylase, and sucrase highlights a significant knowledge gap.
Future research should focus on performing detailed in vitro enzymatic assays to determine the IC50 values of this compound against a broad panel of mammalian glycosidases. Such studies would provide the necessary data to construct a complete selectivity profile and would be invaluable for the rational design of more potent and selective glycosidase inhibitors for various therapeutic targets.
References
A Comparative Guide to the Structure-Activity Relationship of Salbostatin and Other Pseudodisaccharide Trehalase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of salbostatin and other prominent pseudodisaccharide trehalase inhibitors. Due to the limited public data on a wide range of this compound analogs, this guide broadens the scope to include well-characterized inhibitors such as validamycin A and trehazolin, with this compound as a key reference compound. This approach allows for a comprehensive discussion of the critical structural features governing trehalase inhibition.
Introduction to this compound: A Potent Trehalase Inhibitor
This compound is a naturally occurring pseudodisaccharide produced by the bacterium Streptomyces albus. It is a potent and competitive inhibitor of the enzyme trehalase, which is crucial for the metabolism of trehalose, a key energy source in many insects and fungi. This makes trehalase an attractive target for the development of novel insecticides and fungicides. This compound's core structure consists of a C7N-aminocyclitol unit linked to a glucose moiety.
Comparative Analysis of Trehalase Inhibitors
To understand the structure-activity relationship of this compound, it is insightful to compare it with other well-studied trehalase inhibitors that share a similar pseudodisaccharide architecture. The most notable examples are validamycin A (and its more active form, validoxylamine A) and trehazolin.
Data on Inhibitory Activity
The following table summarizes the inhibitory potency of this compound and related compounds against trehalase from various sources.
| Compound | Target Enzyme | Inhibitory Activity (Ki/IC50) |
| This compound | Porcine Kidney Trehalase | Ki: 1.8 x 10⁻⁷ M |
| Validoxylamine A | Insect Trehalase | Ki: 4.3 x 10⁻¹⁰ M[1] |
| Validamycin A | Dictyostelium discoideum Trehalase | IC50: 1 x 10⁻⁹ M[2] |
| Trehazolin | Silkworm Trehalase | IC50: 27 nM[3] |
| Trehalamine | Silkworm Trehalase | Weakly inhibitory[3] |
Structure-Activity Relationship (SAR) Insights
The comparison of this compound with validoxylamine A and trehazolin reveals several key structural features essential for potent trehalase inhibition:
-
The Pseudodisaccharide Core: The presence of a nitrogen-containing carbocyclic ring (aminocyclitol) mimicking one of the glucose units of trehalose is fundamental for high-affinity binding to the enzyme's active site. This nitrogen is often protonated at physiological pH, allowing for strong ionic interactions with acidic residues in the active site.
-
The "Glycosidic" Linkage: The nature of the linkage between the two ring systems is critical. In this compound and validoxylamine A, this is a secondary amine linkage. This linkage is more stable to enzymatic hydrolysis than the O-glycosidic bond of the natural substrate, trehalose.
-
Stereochemistry of Hydroxyl Groups: The spatial arrangement of the hydroxyl groups on both rings is crucial for mimicking the binding of trehalose. Any significant alteration in the stereochemistry of these groups can lead to a substantial loss of inhibitory activity.
-
The Second Ring System: The nature of the second ring also influences potency. In this compound and validoxylamine A, this is a glucose-like moiety. The removal of this "glucose" unit, as seen in the comparison of trehazolin to its deglucosylated form, trehalamine, results in a dramatic decrease in inhibitory activity[3]. This highlights the importance of interactions between the second ring and the enzyme for tight binding.
Experimental Protocols
General Trehalase Inhibition Assay
A common method to determine the inhibitory activity of compounds like this compound is to measure the reduction in the rate of glucose production from the hydrolysis of trehalose.
1. Reagents and Buffers:
- Trehalase enzyme solution (from a suitable source, e.g., porcine kidney or insect homogenate)
- Trehalose solution (substrate)
- Buffer solution (e.g., sodium acetate buffer, pH 5.6)
- Inhibitor solutions (this compound or its analogs at various concentrations)
- Reagents for glucose detection (e.g., glucose oxidase/peroxidase assay kit)
2. Assay Procedure:
- Pre-incubate the trehalase enzyme with the inhibitor solution (or buffer for control) for a specific period at a controlled temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding the trehalose substrate solution.
- Allow the reaction to proceed for a defined time.
- Stop the reaction (e.g., by heat inactivation or addition of a stop solution).
- Measure the amount of glucose produced using a suitable glucose detection method. The absorbance is read at a specific wavelength (e.g., 540 nm for the DNS method or 340 nm for a coupled enzymatic assay).
- Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Ki values can be determined through further kinetic studies (e.g., by constructing Lineweaver-Burk plots).
Visualizations
References
- 1. Trehalase inhibitors, validoxylamine A and related compounds as insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trehalase of Dictyostelium discoideum: inhibition by amino-containing analogs of trehalose and affinity purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trehazolin, a slow, tight-binding inhibitor of silkworm trehalase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Insecticidal Potential of Salbostatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The insecticidal properties of salbostatin are hypothesized based on its known biochemical activity as a trehalase inhibitor. To date, there is a lack of published in vivo studies specifically validating its efficacy as an insecticide. This guide provides a comparative framework against known insecticidal trehalase inhibitors and outlines a detailed protocol for future in vivo validation.
Introduction
This compound, an antibiotic produced by Streptomyces albus, is a potent inhibitor of the enzyme trehalase. In insects, trehalose is the primary hemolymph sugar, playing a critical role in energy metabolism, flight, metamorphosis, and stress response.[1][2] The enzyme trehalase hydrolyzes trehalose into two glucose molecules, making this energy readily available. The inhibition of trehalase disrupts this vital process, leading to a depletion of glucose and an accumulation of trehalose, which can ultimately result in insect mortality.[3][4] This guide explores the hypothesized insecticidal action of this compound and compares its potential to other known trehalase inhibitor insecticides, providing a roadmap for its in vivo validation.
Proposed Mechanism of Action: Trehalase Inhibition
The proposed insecticidal mechanism of this compound is centered on its ability to inhibit trehalase. By blocking this enzyme, this compound is expected to induce a state of hypoglycemia (low glucose) and hypertrehalosemia (high trehalose) in the insect's hemolymph. This disruption of sugar metabolism can lead to a range of detrimental effects, including impaired muscle function, developmental abnormalities, and ultimately, death. This mode of action is shared with other known insecticidal compounds such as validamycin and trehazolin.
Comparative Performance of Trehalase Inhibitor Insecticides
While in vivo data for this compound is not yet available, a comparison with established trehalase inhibitors, validamycin and trehazolin, can provide a benchmark for its potential efficacy.
| Compound | Target Insect(s) | Administration Route | Effective Dose / Concentration | Observed Effects | Reference(s) |
| Validamycin | Oriental fruit fly (Bactrocera dorsalis), Maize weevil (Sitophilus zeamais) | Injection, Feeding | Concentration-dependent mortality (up to 90% in S. zeamais) | Inhibition of trehalase activity, trehalose accumulation, altered chitin metabolism, developmental delays, mortality. | [5][6][7] |
| Trehazolin | Locusts (Locusta migratoria) | Injection | 50 µg per insect (LD50) | Potent trehalase inhibition, dramatic hypoglycemia, hypertrehalosemia, reduced motor activity, mortality within 24 hours. | [3][4][8] |
| This compound | Hypothetical | To be determined | To be determined | Hypothesized to include trehalase inhibition, hypoglycemia, developmental disruption, and mortality. |
Experimental Protocols for In Vivo Validation
To validate the insecticidal properties of this compound, a series of in vivo bioassays are required. The following is a detailed protocol for a feeding bioassay, which is a common method for assessing the toxicity of orally ingested compounds.
Objective: To determine the dose-dependent mortality and sublethal effects of this compound on a target insect pest (e.g., larvae of Spodoptera frugiperda, the fall armyworm).
Materials:
-
This compound (analytical grade)
-
Target insect larvae (e.g., third-instar S. frugiperda)
-
Artificial diet for the target insect
-
Multi-well bioassay trays or Petri dishes
-
Micro-pipettor and sterile tips
-
Distilled water or a suitable solvent for this compound
-
Incubator or environmental chamber with controlled temperature, humidity, and photoperiod
-
Microscope for observing insect development
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water).
-
Perform serial dilutions to create a range of test concentrations (e.g., 1, 10, 50, 100, 500 ppm).
-
A control solution (solvent only) must be included.
-
-
Diet Preparation and Treatment:
-
Prepare the artificial diet according to the standard protocol for the target insect.
-
While the diet is still liquid and has cooled to a safe temperature, incorporate the this compound solutions into aliquots of the diet to achieve the desired final concentrations. Ensure thorough mixing.
-
Dispense a consistent volume of the treated and control diet into each well of the bioassay trays or into individual Petri dishes.
-
Allow the diet to solidify.
-
-
Insect Infestation:
-
Select healthy, uniform-sized larvae for the assay.
-
Carefully place one larva into each well or Petri dish containing the treated or control diet.
-
Seal the trays or dishes with a breathable lid to prevent escape while allowing for air exchange.
-
-
Incubation and Observation:
-
Place the bioassay trays in an environmental chamber set to the optimal conditions for the target insect's development (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).
-
Record mortality at regular intervals (e.g., 24, 48, 72, and 96 hours post-infestation). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Observe and record any sublethal effects, such as reduced feeding, lethargy, developmental abnormalities (e.g., failed molting), and changes in pupation and adult emergence rates.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration at each time point, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 (lethal concentration to kill 50% of the population) and LC90 values using probit analysis.
-
Statistically analyze sublethal effects (e.g., larval weight, pupal weight, emergence rate) using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
While direct experimental evidence is currently lacking, the known trehalase inhibitory activity of this compound presents a compelling case for its potential as a novel insecticide. Its mechanism of action, targeting a metabolic pathway crucial for insects but absent in vertebrates, suggests a favorable selectivity profile. The comparative data from other trehalase inhibitors like validamycin and trehazolin indicate that this class of compounds can be highly effective. The provided experimental protocol offers a clear path forward for the in vivo validation of this compound's insecticidal properties. Further research in this area is warranted to explore its full potential in the development of new and safer pest management strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Insect trehalase: physiological significance and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. The toxic and lethal effects of the trehalase inhibitor trehazolin in locusts are caused by hypoglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validamycin Inhibits the Synthesis and Metabolism of Trehalose and Chitin in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. toku-e.com [toku-e.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Salbostatin and Casuarine as Trehalase Inhibitors
For Immediate Release
A deep dive into the inhibitory effects of salbostatin and casuarine on trehalase, offering a comparative analysis of their potency and mechanisms. This guide is intended for researchers, scientists, and drug development professionals working on enzyme inhibition and insecticide/fungicide development.
Trehalase, an enzyme that catalyzes the hydrolysis of trehalose into two molecules of glucose, is a critical enzyme in the metabolism of insects, fungi, and bacteria. Its inhibition presents a promising avenue for the development of novel insecticides and fungicides with high specificity and potentially low toxicity to mammals. This guide provides a comparative study of two potent trehalase inhibitors: this compound and casuarine.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and casuarine against trehalase has been evaluated in various studies. The following table summarizes the key quantitative data, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), from different biological sources.
| Inhibitor | Enzyme Source | IC50 | Ki |
| This compound | Porcine Kidney | - | 0.18 µM[1] |
| Silkworm | 8.3 µM[1] | - | |
| Casuarine | Porcine Kidney | 12 µM[1] | - |
| Chironomus riparius (insect) | - | 0.12 µM[1] | |
| E. coli | - | 17 µM[1] |
Mechanism of Inhibition: A Competitive Landscape
Both this compound and casuarine have been identified as competitive inhibitors of trehalase.[2] This mode of inhibition signifies that these molecules structurally resemble the natural substrate, trehalose, and compete for binding to the active site of the enzyme. By occupying the active site, they prevent the breakdown of trehalose, thereby disrupting the organism's energy metabolism.
The following diagram illustrates the principle of competitive inhibition, where both the substrate (trehalose) and the inhibitor (this compound or casuarine) vie for the same binding site on the trehalase enzyme.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and casuarine on trehalase typically involves a standardized enzymatic assay. Below is a detailed methodology for a common trehalase inhibition assay.
Materials and Reagents
-
Trehalase enzyme (e.g., from porcine kidney or a specific insect source)
-
Trehalose (substrate)
-
Inhibitor (this compound or casuarine)
-
Buffer solution (e.g., sodium acetate buffer, pH 5.2)
-
Glucose oxidase-peroxidase reagent
-
o-Dianisidine (chromogenic agent)
-
Spectrophotometer
Experimental Workflow
The following diagram outlines the typical workflow for a trehalase inhibition assay.
Detailed Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of trehalase in the appropriate buffer.
-
Prepare a stock solution of trehalose in the same buffer.
-
Prepare a series of dilutions of the inhibitor (this compound or casuarine) in the buffer.
-
-
Enzyme Inhibition Assay:
-
In a series of microcentrifuge tubes, add a fixed volume of the trehalase solution.
-
To each tube (except the control), add a different concentration of the inhibitor. An equal volume of buffer is added to the control tube.
-
Pre-incubate the enzyme-inhibitor mixtures at a constant temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a fixed volume of the trehalose solution to each tube.
-
Incubate the reaction mixtures at the same temperature for a specific duration (e.g., 30 minutes).
-
Stop the reaction by placing the tubes in a boiling water bath for 5 minutes.
-
Centrifuge the tubes to pellet any denatured protein.
-
-
Glucose Quantification:
-
Transfer an aliquot of the supernatant from each reaction tube to a new set of tubes.
-
Add the glucose oxidase-peroxidase reagent and o-dianisidine to each tube.
-
Incubate at room temperature for a specified time to allow for color development.
-
Measure the absorbance of the solution in each tube using a spectrophotometer at the appropriate wavelength (e.g., 540 nm).
-
-
Data Analysis:
-
The amount of glucose produced is proportional to the absorbance measured.
-
Calculate the percentage of trehalase inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
Both this compound and casuarine are potent competitive inhibitors of trehalase, with their efficacy varying depending on the source of the enzyme. The data suggests that this compound is a particularly strong inhibitor of porcine kidney trehalase, while casuarine shows high potency against insect trehalase. This comparative analysis, along with the detailed experimental protocol, provides a valuable resource for researchers aiming to develop novel and specific trehalase inhibitors for applications in pest control and beyond.
References
A Comparative Guide to Salbostatin and Other Trehalase Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive statistical analysis and comparison of salbostatin, a potent trehalase inhibitor, with other relevant alternative compounds. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of inhibitory activities, experimental methodologies, and mechanisms of action to support informed decisions in research and development.
Executive Summary
This compound is a pseudodisaccharide that demonstrates strong inhibitory activity against trehalase, an enzyme crucial for the metabolism of trehalose in various organisms, including insects and fungi.[1][2] This guide presents a comparative analysis of this compound's efficacy, benchmarked against other known trehalase inhibitors such as validamycin A, validoxylamine A, and trehazolin. The data compiled herein reveals the varying potencies of these inhibitors across different species, highlighting their potential as targeted therapeutic or agricultural agents.
Comparative Inhibition Data
The inhibitory effects of this compound and its alternatives on trehalase from various sources are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor; a lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme Source | IC50 (µM) | Ki (nM) |
| This compound | Silkworm | 0.041 | Not Available |
| Tobacco cutworm | 0.015 | Not Available | |
| R. solani (fungus) | 0.016 | Not Available | |
| Porcine kidney | 0.078 | Not Available | |
| Porcine intestine | 0.078 | Not Available | |
| Validamycin A | R. solani (fungus) | 0.7 | 1.9[3] |
| Porcine kidney | 250 | Not Available | |
| Validoxylamine A | Porcine kidney | 0.0024 | Not Available |
| Trehazolin | Silkworm | 0.0055 | 10,000 (apparent Ki for locust flight muscle)[4] |
| Porcine kidney | 0.019 | Not Available |
Mechanism of Action: Competitive Inhibition
This compound and the compared alternatives function as competitive inhibitors of trehalase.[5][6][7] This means they structurally resemble the natural substrate, trehalose, and bind to the active site of the enzyme. This binding event prevents the substrate from accessing the active site, thereby blocking the hydrolysis of trehalose into glucose.
Caption: Competitive inhibition of trehalase by this compound.
Experimental Protocols
The following provides a generalized protocol for determining the IC50 value of a trehalase inhibitor. Specific parameters may vary based on the enzyme source and laboratory conditions.
1. Reagents and Materials:
-
Trehalase enzyme (from desired source)
-
Trehalose (substrate)
-
Inhibitor stock solution (e.g., this compound)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.6)
-
Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification
-
Microplate reader
2. Assay Procedure:
-
Prepare a series of inhibitor dilutions in the assay buffer.
-
In a microplate, add a fixed amount of trehalase enzyme to each well.
-
Add the various concentrations of the inhibitor to the respective wells.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate (trehalose) to all wells.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the controlled temperature.
-
Stop the reaction (e.g., by heat inactivation or addition of a stop solution).
-
Determine the amount of glucose produced in each well using the GOPOD reagent and measure the absorbance at a specific wavelength (e.g., 510 nm) with a microplate reader.
-
A control reaction without any inhibitor is run in parallel to determine the maximum enzyme activity.
-
A blank reaction without the enzyme is also included to account for any background absorbance.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from the resulting dose-response curve as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Caption: A generalized workflow for determining the IC50 of a trehalase inhibitor.
Conclusion
The data presented in this guide underscores the potential of this compound as a highly effective trehalase inhibitor, with potent activity against enzymes from various insect and fungal species. Its competitive inhibition mechanism offers a clear pathway for further investigation and development. The provided experimental protocols serve as a foundational resource for researchers aiming to replicate or expand upon these findings. This comparative analysis positions this compound as a compelling candidate for further research in the development of novel insecticides, fungicides, and therapeutic agents.
References
- 1. Frontiers | Potential inhibitory effects of compounds ZK-PI-5 and ZK-PI-9 on trehalose and chitin metabolism in Spodoptera frugiperda (J. E. Smith) [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. The toxic and lethal effects of the trehalase inhibitor trehazolin in locusts are caused by hypoglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of pig kidney trehalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trehazolin, a slow, tight-binding inhibitor of silkworm trehalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
Unveiling the Inhibitory Mechanism of Salbostatin: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mode of action of enzyme inhibitors is paramount for the development of novel therapeutics. This guide provides a comprehensive comparison of salbostatin, a known trehalase inhibitor, with other relevant inhibitors, supported by experimental data and detailed protocols to facilitate further research.
This compound, a pseudo-disaccharide isolated from Streptomyces albus, has been identified as an inhibitor of trehalase, a key enzyme in the metabolism of various organisms, including insects and fungi.[1] Trehalase catalyzes the hydrolysis of trehalose into two glucose molecules, providing a vital energy source. Inhibition of this enzyme is a promising strategy for the development of insecticides and fungicides.[1][2] This guide delves into the specifics of this compound's inhibitory action, comparing it with well-characterized trehalase inhibitors like validamycin A and validoxylamine A.
Comparative Analysis of Trehalase Inhibitors
To contextualize the inhibitory potential of this compound, it is essential to compare its performance with other known trehalase inhibitors. The following table summarizes key quantitative data for this compound and its structural analog, validoxylamine A, a potent competitive inhibitor.
| Inhibitor | Target Enzyme | IC50 | Ki | Mode of Inhibition |
| This compound | Silkworm trehalase | 8.3 µM[3] | Not explicitly reported | Competitive (inferred) |
| Validoxylamine A | Insect trehalase | Not explicitly reported | 4.3 x 10⁻¹⁰ M[4] | Competitive[4] |
| Validoxylamine A | Porcine kidney trehalase | 2.4 x 10⁻⁹ M | Not explicitly reported | Competitive |
Note: The mode of inhibition for this compound is inferred based on its structural similarity to validoxylamine A, a known competitive inhibitor. Direct experimental confirmation through kinetic studies such as Lineweaver-Burk plots is recommended for definitive classification.
Deciphering the Mode of Inhibition: Experimental Protocols
The determination of an inhibitor's mode of action is crucial for understanding its mechanism and for optimizing its structure for improved efficacy and selectivity. The following are detailed methodologies for key experiments used to characterize enzyme inhibitors.
Trehalase Activity Assay
Principle: This assay measures the amount of glucose produced from the enzymatic hydrolysis of trehalose. The rate of glucose production is proportional to the trehalase activity.
Materials:
-
Trehalase enzyme solution
-
Trehalose solution (substrate)
-
This compound or other inhibitor solutions of varying concentrations
-
Phosphate buffer (pH 6.5)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the trehalase enzyme in phosphate buffer.
-
Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture and pre-incubate for a specific time.
-
Initiate the enzymatic reaction by adding the trehalose substrate.
-
Allow the reaction to proceed for a defined period at a constant temperature (e.g., 37°C).
-
Stop the reaction by adding the DNS reagent.
-
Boil the samples to allow for color development.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
A standard curve using known concentrations of glucose is used to determine the amount of glucose produced in the enzymatic reaction.
Determining the Mode of Inhibition using Lineweaver-Burk Plots
Principle: By measuring the initial reaction velocity at various substrate concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) can be generated. The pattern of the lines on this plot reveals the mode of inhibition.
Procedure:
-
Perform the trehalase activity assay as described above with a range of trehalose concentrations.
-
Repeat the assay in the presence of a fixed concentration of the inhibitor (e.g., this compound).
-
Calculate the initial reaction velocity (v) for each substrate concentration, both with and without the inhibitor.
-
Plot 1/v versus 1/[substrate] for both data sets.
-
Interpretation of the plot:
-
Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases, while Vmax remains unchanged.
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases, while Km remains unchanged.
-
Uncompetitive Inhibition: The lines will be parallel. Both the apparent Vmax and Km decrease.
-
Visualizing the Inhibition Mechanism
To further clarify the concepts of enzyme inhibition and the experimental workflow, the following diagrams are provided.
Figure 1: Comparison of Competitive and Non-competitive Inhibition.
Figure 2: General workflow for determining the mode of enzyme inhibition.
Conclusion
While the available data strongly suggests that this compound acts as a competitive inhibitor of trehalase, further kinetic studies are warranted for definitive confirmation. Its inhibitory activity, as indicated by its IC50 value, positions it as a compound of interest for further investigation in the development of targeted pesticides and fungicides. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to pursue these critical next steps in characterizing the full potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Potential inhibitory effects of compounds ZK-PI-5 and ZK-PI-9 on trehalose and chitin metabolism in Spodoptera frugiperda (J. E. Smith) [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Trehalase inhibitors, validoxylamine A and related compounds as insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Two Glycosidase Inhibitors: Salbostatin and Acarbose
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolic research and drug development, the inhibition of glycosidases—enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates—presents a key therapeutic strategy. This guide provides a detailed comparative analysis of two notable glycosidase inhibitors: salbostatin, a potent trehalase inhibitor, and acarbose, a widely studied α-glucosidase inhibitor. While both compounds target enzymes involved in carbohydrate metabolism, their distinct specificities lead to different biological effects and potential therapeutic applications. This document outlines their mechanisms of action, presents available quantitative data on their inhibitory activities, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Mechanism of Action
This compound: A Trehalase-Specific Inhibitor
This compound is a pseudodisaccharide antibiotic produced by the bacterium Streptomyces albus.[1] Its primary biological activity is the potent and specific inhibition of trehalase, the enzyme responsible for hydrolyzing trehalose into two molecules of glucose.[1][2] Trehalose is a non-reducing disaccharide found in various organisms, including bacteria, fungi, and insects, where it serves as an energy source and a protective agent against environmental stress.[3] In the context of potential therapeutic applications, the inhibition of trehalase is being explored for its antifungal and insecticidal properties, as many pathogens and pests rely on trehalose metabolism for survival.[2][4] The structural biosynthesis of this compound's C7N-aminocyclitol moiety shares similarities with that of acarbose.[5]
Acarbose: An α-Glucosidase Inhibitor
Acarbose is a complex oligosaccharide that acts as a competitive and reversible inhibitor of α-glucosidase enzymes located in the brush border of the small intestine.[1] These enzymes, including sucrase, maltase, and isomaltase, are crucial for the final steps of carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, acarbose delays carbohydrate digestion and absorption, leading to a reduced postprandial increase in blood glucose levels.[1] This mechanism of action makes acarbose an effective therapeutic agent for the management of type 2 diabetes mellitus.[5]
Quantitative Inhibitory Activity
Direct comparative studies between this compound and acarbose are unavailable in peer-reviewed literature due to their different enzyme targets. The following tables summarize their inhibitory activities against their respective target enzymes based on available data.
Table 1: Inhibitory Activity of this compound against Trehalase
| Inhibitor | Enzyme Source | IC50 | Reference |
| This compound | Porcine Kidney | 1.6 µM | [Vértesy, L., et al. (1994)] |
Table 2: Inhibitory Activity of Acarbose against α-Glucosidase
| Inhibitor | Enzyme Source | IC50 | Reference |
| Acarbose | Saccharomyces cerevisiae (Yeast) | 9.11 mM | [6] |
| Acarbose | Saccharomyces cerevisiae (Yeast) | 193.37 µg/mL | [7] |
Experimental Protocols
Trehalase Inhibition Assay
The following protocol is a representative method for determining the inhibitory activity of compounds like this compound against trehalase.
Principle: The assay measures the amount of glucose produced from the enzymatic hydrolysis of trehalose. The reaction is stopped, and the liberated glucose is quantified using a coupled enzymatic reaction that results in a colorimetric or fluorometric signal. The inhibitory effect of a compound is determined by comparing the enzyme activity with and without the inhibitor.
Materials:
-
Trehalase enzyme (e.g., from porcine kidney or a specific microorganism)
-
Trehalose (substrate)
-
Inhibitor (e.g., this compound)
-
Buffer solution (e.g., sodium acetate buffer, pH 5.6)
-
Glucose oxidase/peroxidase reagent
-
o-dianisidine (chromogenic substrate) or a suitable fluorescent probe
-
Microplate reader
Procedure:
-
Prepare solutions of trehalase, trehalose, and the inhibitor in the appropriate buffer.
-
In a 96-well microplate, add the trehalase solution and the inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the trehalose solution to each well.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate).
-
Add the glucose oxidase/peroxidase reagent and the chromogenic/fluorogenic substrate.
-
Incubate for color/fluorescence development.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value.
α-Glucosidase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds such as acarbose against α-glucosidase.
Principle: The assay utilizes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is hydrolyzed by α-glucosidase to release p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured spectrophotometrically, is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of this reaction.
Materials:
-
α-Glucosidase enzyme (e.g., from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Inhibitor (e.g., Acarbose)
-
Buffer solution (e.g., phosphate buffer, pH 6.8)
-
Sodium carbonate (stop solution)
-
Microplate reader
Procedure:
-
Prepare solutions of α-glucosidase, pNPG, and the inhibitor in the buffer.
-
In a 96-well microplate, add the α-glucosidase solution and the inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the reaction mixture for a specific time (e.g., 20 minutes) at the optimal temperature.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the yellow p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[5][7]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of this compound and Acarbose Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of pig kidney trehalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term effects of the trehalase inhibitor trehazolin on trehalase activity in locust flight muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Inhibitors of pig kidney trehalase. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Kinetics and inhibition of the enzyme trehalase using a blood glucometer - American Chemical Society [acs.digitellinc.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Salbostatin
For immediate implementation, this document provides essential safety and logistical information for the proper disposal of Salbostatin. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
This compound, also known as Pentostatin or Deoxycoformycin, is a potent cytotoxic agent used in research and clinical settings. Due to its inherent toxicity, all waste materials contaminated with this compound must be handled and disposed of as hazardous chemical waste. This guide provides step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled environment.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound waste to prevent accidental exposure.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents dermal absorption. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and aerosols. |
| Lab Coat | A dedicated laboratory coat, preferably disposable. | Prevents contamination of personal clothing. |
| Respiratory Protection | An N95 or higher-rated respirator is recommended, especially when handling the powdered form. | Minimizes the risk of inhalation. |
Engineering Controls: All handling of this compound and its waste, particularly in its solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] A designated and clearly labeled area for this compound waste accumulation should be established.
This compound Waste Segregation and Collection
Proper segregation of waste streams is a critical first step in compliant hazardous waste management.[2][3]
Step 1: Identify Waste Type Determine if the this compound waste is solid or liquid.
-
Solid Waste: Includes, but is not limited to:
-
Contaminated consumables: gloves, weighing papers, pipette tips, and absorbent pads.
-
Empty vials that once contained this compound.
-
Spill cleanup materials.
-
-
Liquid Waste: Includes:
-
Unused or expired this compound solutions.
-
Reaction mixtures containing this compound.
-
Solvent rinses from cleaning contaminated glassware.
-
Step 2: Use Appropriate Waste Containers
-
Solid Waste: Collect in a designated, puncture-resistant container lined with a heavy-duty plastic bag. The container must be sealable.
-
Liquid Waste: Collect in a leak-proof, screw-cap container that is chemically compatible with the solvents used. Do not mix incompatible waste streams.[4]
Step 3: Labeling All this compound waste containers must be clearly and accurately labeled.[4] The label should include:
-
The words "Hazardous Waste."
-
The chemical name: "this compound (Pentostatin) Waste."
-
A list of all chemical constituents, including solvents and their approximate concentrations.
-
The date when waste was first added to the container.
-
The name and contact information of the responsible Principal Investigator or laboratory.
Experimental Protocols for Waste Preparation
Aqueous Solutions: this compound in aqueous solutions should be collected directly into the designated liquid hazardous waste container. No pre-treatment is necessary before collection.[3]
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a separate, compatible organic waste container. Ensure that incompatible solvents are not mixed.[3]
Empty Vials and Containers: "Empty" containers that held this compound are not truly empty and must be treated as hazardous waste.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol) to remove residual this compound.[4][5]
-
Rinsate Collection: All rinsate from this process is considered hazardous liquid waste and must be collected in the appropriate liquid waste container.[4][5]
-
Disposal of Rinsed Container: After triple rinsing, the container can be disposed of as solid hazardous waste.[3] Deface or remove the original label to prevent misuse.[5]
Spill Cleanup: In the event of a this compound spill:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbent material and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as solid hazardous waste.
Disposal Pathway
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[3][4] The only compliant method for the disposal of this compound is through an approved and licensed hazardous waste management company.[6]
Procedure for Final Disposal:
-
Storage: Store sealed and labeled waste containers in a designated, secure, and secondarily contained area within the laboratory.
-
Contact EH&S: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[2][4]
-
Documentation: Complete any necessary hazardous waste disposal forms as required by your institution.
-
Professional Disposal: EH&S will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the this compound waste at an approved facility, in accordance with all federal, state, and local regulations.[6]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for this compound for the most comprehensive information.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. web.uri.edu [web.uri.edu]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling SALBOSTATIN
Disclaimer: A specific Safety Data Sheet (SDS) for Salbostatin (CAS No. 128826-89-1) was not located in the available resources. The following guidance is based on general best practices for handling research-grade chemical compounds and should be supplemented by a substance-specific risk assessment and, if obtainable from the supplier, a specific SDS.
This compound is an antibiotic and trehalase inhibitor. As with any chemical of this nature, appropriate personal protective equipment (PPE) and handling procedures are crucial to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is advised. | Prevents skin contact and absorption.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powdered form. | Prevents respiratory tract irritation from airborne particles. |
| Body Protection | A laboratory coat should be worn to provide a barrier against accidental spills and contamination of personal clothing. | Prevents contamination of personal clothing. |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize exposure risk when working with this compound.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect in a clearly labeled, sealable, and puncture-resistant container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a designated, leak-proof hazardous waste container. Ensure the container is compatible with the solvents used.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste - this compound" and list all chemical constituents and their approximate concentrations.
-
Final Disposal: Dispose of all this compound waste through a licensed hazardous waste management company. Do not dispose of this compound or its waste down the drain or in the regular trash.[2] Always follow local, state, and federal regulations for chemical waste disposal.
References
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
